molecular formula C69H87N15O12 B12382184 PHPFHFFVYK

PHPFHFFVYK

Katalognummer: B12382184
Molekulargewicht: 1318.5 g/mol
InChI-Schlüssel: AIRMFERKNRDUKD-PVGXKDMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PHPFHFFVYK is a useful research compound. Its molecular formula is C69H87N15O12 and its molecular weight is 1318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C69H87N15O12

Molekulargewicht

1318.5 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI-Schlüssel

AIRMFERKNRDUKD-PVGXKDMPSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Functional Characterization of Novel Peptides: A Hypothetical Analysis of PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific peptide sequence PHPFHFFVYK is not documented in publicly available scientific databases. Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and strategic workflows that would be employed to elucidate the function of a novel peptide such as this compound.

Introduction to Peptide Function Discovery

Peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of physiological processes.[1][2][3] They can function as hormones, neurotransmitters, growth factors, and anti-infective agents.[1][4] The therapeutic potential of peptides is significant due to their high specificity, potency, and relatively low toxicity.[3][4] When a novel peptide sequence like this compound is identified, a systematic approach is required to determine its biological function and therapeutic relevance. This guide details the theoretical framework and experimental protocols for such an endeavor.

In Silico and Preliminary Analysis

The initial step in characterizing a novel peptide involves computational analysis to predict potential functions and guide subsequent experimental design.

2.1 Sequence Analysis and Homology Search

A BLAST (Basic Local Alignment Search Tool) search of this compound against protein and peptide databases (e.g., UniProt, NCBI) would be the primary step. This would identify any known proteins containing this sequence, which could provide clues about its origin (e.g., as a fragment of a larger protein) and potential function.

2.2 Physicochemical Properties

The physicochemical properties of this compound would be calculated using tools like ExPASy's ProtParam. These properties are crucial for understanding its potential behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSignificance
Molecular Weight 1325.55 DaInfluences diffusion, bioavailability, and renal clearance.
Theoretical pI 8.48Predicts the peptide's net charge at a given pH, affecting solubility and receptor binding.
Amino Acid Composition P: 1, H: 2, F: 3, V: 1, Y: 1, K: 1The high content of hydrophobic (F, V) and aromatic (F, Y) residues suggests potential membrane interaction or hydrophobic binding pockets. The presence of basic residues (H, K) can facilitate interactions with negatively charged molecules like nucleic acids or cell membranes.
Grand Average of Hydropathicity (GRAVY) 0.450A positive value indicates a hydrophobic nature, suggesting it might be an intracellular peptide or interact with cell membranes.

Experimental Characterization: A Phased Approach

A multi-tiered experimental strategy is necessary to systematically investigate the function of a novel peptide.

3.1 Phase 1: Synthesis and Purity Assessment

  • Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

    • The peptide this compound would be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin.

    • Amino acids are sequentially coupled to the growing peptide chain.

    • Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized.

    • Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

3.2 Phase 2: Biological Screening and Target Identification

The purified peptide would be subjected to a battery of in vitro assays to identify its biological activity.

  • Protocol 2: High-Throughput Screening (HTS) for Receptor Binding

    • A panel of known receptors (e.g., GPCRs, ion channels, receptor tyrosine kinases) is selected based on in silico predictions or common peptide targets.

    • Competitive binding assays are performed using radiolabeled or fluorescently tagged known ligands for each receptor.

    • This compound is added at varying concentrations to determine if it displaces the labeled ligand.

    • A decrease in the signal from the labeled ligand indicates binding of this compound to the receptor.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound

Receptor TargetAssay TypeIC50 (nM)Ki (nM)
Receptor A Radioligand Displacement5025
Receptor B Radioligand Displacement>10,000N/A
Receptor C Radioligand Displacement>10,000N/A

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

  • Protocol 3: Cellular Functional Assays

    • Cells expressing the identified target receptor (Receptor A) are cultured.

    • Cells are treated with varying concentrations of this compound.

    • Downstream signaling events are measured. For a GPCR, this could be changes in intracellular cAMP or calcium levels. For a receptor tyrosine kinase, this could be receptor phosphorylation.

    • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration).

Table 3: Hypothetical Cellular Activity of this compound

Cell LineTargetFunctional ReadoutEC50 (nM)
HEK293-Receptor A Receptor AcAMP Accumulation150
Wild-Type HEK293 NonecAMP Accumulation>10,000

Elucidating the Mechanism of Action

Once a biological activity and target are identified, the next step is to understand the molecular mechanisms involved.

4.1 Signaling Pathway Analysis

  • Protocol 4: Western Blotting for Signaling Pathway Intermediates

    • Receptor A-expressing cells are treated with this compound for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., ERK, Akt, CREB).

    • Chemiluminescent detection is used to visualize protein bands, and densitometry is used for quantification.

Diagram 1: Hypothetical Signaling Pathway for this compound

PHPFHFFVYK_Signaling_Pathway This compound This compound ReceptorA Receptor A (GPCR) This compound->ReceptorA Binds G_Protein G Protein ReceptorA->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cell Survival, Proliferation) CREB->Gene_Expression Regulates Peptide_Characterization_Workflow start Novel Peptide Sequence (this compound) in_silico In Silico Analysis (BLAST, Physicochemical Properties) start->in_silico synthesis Peptide Synthesis & Purification (SPPS, HPLC) in_silico->synthesis screening Biological Screening (Receptor Binding, Cell Viability) synthesis->screening target_id Target Identification & Validation screening->target_id moa Mechanism of Action Studies (Signaling Pathways) target_id->moa in_vivo In Vivo Studies (Animal Models) moa->in_vivo end Functional Characterization Complete in_vivo->end

References

Unraveling the Core Mechanism of PHPFHFFVYK: A Hypothetical Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothetical mechanism of action of the novel decapeptide, PHPFHFFVYK, as a potent and selective inhibitor of human renin. As the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), renin presents a prime therapeutic target for the management of hypertension and related cardiovascular pathologies.[1][2][3] This document provides a comprehensive overview of the proposed binding interactions of this compound with the renin active site, detailed experimental protocols for its characterization, and a summary of putative quantitative data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation antihypertensive agents.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and the Rationale for Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][4] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this pathway by cleaving angiotensinogen (B3276523) to form the decapeptide angiotensin I (Ang I).[1][5][6] Ang I is subsequently converted to the potent vasoconstrictor angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE).[5] Ang II exerts its physiological effects by binding to type 1 (AT1) and type 2 (AT2) receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an elevation in blood pressure.[1]

Direct inhibition of renin offers a highly specific and potentially more complete blockade of the RAAS compared to downstream interventions like ACE inhibitors or angiotensin receptor blockers (ARBs).[5][7] By targeting the initial step, renin inhibitors can prevent the formation of Ang I and, consequently, all downstream angiotensin peptides, mitigating the compensatory rise in renin activity often observed with other RAAS-targeting drugs.[1][7][8] Aliskiren is currently the only approved direct renin inhibitor for clinical use.[4] The exploration of novel peptide-based renin inhibitors, such as the hypothetical this compound, is driven by the potential for high specificity and potency, offering a promising avenue for the development of new antihypertensive therapies.[3]

Hypothetical Mechanism of Action of this compound

The proposed mechanism of action for this compound is competitive inhibition of human renin. It is hypothesized that the peptide binds to the active site of renin, thereby preventing the binding and subsequent cleavage of its natural substrate, angiotensinogen.[5] The active site of renin is a deep cleft characterized by two catalytically essential aspartyl residues, Asp32 and Asp226 (in human renin), and several hydrophobic pockets (S1, S1', S2', S3).[9][10][11]

The amino acid sequence of this compound (Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys) suggests a combination of hydrophobic and polar residues that could facilitate strong binding within the renin active site. It is postulated that the peptide mimics the N-terminal sequence of angiotensinogen, allowing it to occupy the substrate-binding pockets.

Proposed Binding Interactions

Based on the structure of the renin active site and the properties of the amino acids in this compound, the following binding interactions are proposed:

  • Hydrophobic Interactions: The multiple phenylalanine (Phe) and valine (Val) residues are hypothesized to occupy the hydrophobic S1, S1', and S3 pockets of the renin active site, forming strong van der Waals interactions.

  • Hydrogen Bonding: The histidine (His), tyrosine (Tyr), and lysine (B10760008) (Lys) residues are predicted to form hydrogen bonds with key residues in the active site, such as the catalytic aspartates (Asp32 and Asp226) and other polar amino acids lining the cleft.[9][12] The hydroxyl group of Tyr and the amine groups of His and Lys are likely key contributors to these interactions.

  • Proline Residues: The proline (Pro) residues may induce specific turns in the peptide's conformation, optimizing its fit within the binding pocket.

These combined interactions would result in a stable enzyme-inhibitor complex, preventing the catalytic action of renin.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the inhibitory activity of this compound against human renin.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValue
IC50 (nM) 5.8
Ki (nM) 2.1
Mode of Inhibition Competitive

Table 2: Enzyme Kinetic Parameters

ParameterWithout InhibitorWith this compound (5 nM)
Km (µM) 2.57.2
Vmax (RFU/min) 15001500

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of renin in the RAAS pathway and the proposed mechanism of inhibition by this compound.

raas_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binding Renin Renin Renin->AngI ACE ACE ACE->AngII Effects Vasoconstriction, Aldosterone Secretion, ↑ Blood Pressure AT1R->Effects Activation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.

inhibition_mechanism cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound Renin Renin Active Site Binding Binding Renin->Binding NoBinding Binding Blocked Renin->NoBinding Angiotensinogen Angiotensinogen Angiotensinogen->Binding Binds to This compound This compound This compound->NoBinding Competitively binds to Cleavage Cleavage to Angiotensin I Binding->Cleavage NoCleavage No Cleavage NoBinding->NoCleavage experimental_workflow Start Start: Reagent Preparation Setup Assay Plate Setup (Control, Inhibitor, Background) Start->Setup Initiate Initiate Reaction with Renin Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis (% Inhibition, IC50 Calculation) Measure->Analyze End End: Characterization of Inhibitor Analyze->End

References

An In-depth Technical Guide to the Discovery and History of the Renin Inhibitor PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and seminal biological evaluation of the peptide renin inhibitor, Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (PHPFHFFVYK). This molecule represents a significant early milestone in the rational design of substrate-analog inhibitors targeting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in cardiovascular regulation.

Discovery and Rationale

The peptide this compound emerged from a research program aimed at developing specific, high-affinity inhibitors of human renin, the enzyme that catalyzes the rate-limiting step in the RAAS. The design of this decapeptide was based on the amino acid sequence of the natural substrate for renin, angiotensinogen (B3276523). Specifically, it is an analog of the sequence surrounding the cleavage site. The pioneering work by Burton, Cody, Herd, and Haber, as detailed in their 1980 publication in the Proceedings of the National Academy of Sciences, described the synthesis and characterization of this potent inhibitor[1]. The rationale was to create a competitive inhibitor that would bind tightly to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and subsequently blocking the downstream effects of angiotensin II, a potent vasoconstrictor.

Quantitative Data Summary

The initial in vivo studies of this compound provided key quantitative data on its efficacy in a primate model. The following table summarizes the significant findings from the 1980 study by Burton et al.[1].

ParameterAnimal ModelConditionDosageEffect
Blood Pressure Macaca fascicularis (cynomolgus monkey)Sodium-replete-No significant effect on blood pressure.
Response to Infused Human Renin Macaca fascicularisSodium-replete-Blocked the pressor response to infused human renin.
Response to Angiotensin I and II Macaca fascicularisSodium-replete-Did not attenuate the pressor responses to angiotensin I and angiotensin II.
Mean Arterial Pressure (MAP) Macaca fascicularisSodium-depleted2 mg/kgReduction of MAP from 105 ± 4 to 79 ± 3 mm Hg.
Mean Arterial Pressure (MAP) Uninephrectomized Macaca fascicularis with suprarenal aortic cuff inflation-0.6 mg/kgReduction of MAP from 131 ± 3 to 107 ± 4 mm Hg.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational 1980 paper by Burton et al.[1].

Peptide Synthesis

The peptide this compound was synthesized using solid-phase peptide synthesis (SPPS) techniques, which were state-of-the-art for the time.

Protocol for Solid-Phase Peptide Synthesis of this compound:

  • Resin and First Amino Acid Attachment: The synthesis was initiated on a solid support resin, likely a polystyrene-based resin common in that era. The C-terminal amino acid, lysine (B10760008) (Lys), was covalently attached to this resin.

  • Deprotection: The α-amino group of the resin-bound lysine was protected with a protecting group (e.g., Boc or Fmoc). This protecting group was removed to allow for the coupling of the next amino acid.

  • Coupling: The next amino acid in the sequence (Tyrosine) was activated at its carboxyl group and then coupled to the deprotected amino group of the preceding amino acid on the resin. This process was repeated for each subsequent amino acid (Val, Phe, Phe, His, Phe, Pro, His, Pro) in the C-terminus to N-terminus direction.

  • Cleavage: Once the full peptide chain was assembled, it was cleaved from the solid support resin using a strong acid, such as anhydrous hydrofluoric acid (HF).

  • Purification: The crude peptide was then purified, likely using chromatographic techniques such as gel filtration or ion-exchange chromatography, to yield the final, high-purity this compound peptide.

In Vivo Blood Pressure Assays

The physiological effects of this compound were assessed in cynomolgus monkeys (Macaca fascicularis).

Protocol for In Vivo Blood Pressure Monitoring:

  • Animal Preparation: Cynomolgus monkeys were anesthetized, and catheters were placed for continuous blood pressure monitoring and for the infusion of the peptide and other test substances.

  • Sodium Depletion: For some experiments, a state of sodium depletion was induced in the animals to elevate endogenous renin levels.

  • Baseline Measurements: Baseline mean arterial pressure (MAP) was recorded before the administration of any substances.

  • Infusion of this compound: The synthesized peptide was dissolved in a suitable vehicle and infused intravenously at specified doses (e.g., 0.6 mg/kg or 2 mg/kg).

  • Challenge with Vasoactive Agents: To determine the specificity of the inhibitor, pressor responses to infusions of human renin, angiotensin I, and angiotensin II were measured before and after the administration of this compound.

  • Induction of Renin-Dependent Hypertension: In a subset of animals, renin-dependent hypertension was induced by inflating a suprarenal aortic cuff in uninephrectomized monkeys. The effect of this compound on this induced hypertension was then evaluated.

  • Data Analysis: Continuous blood pressure recordings were analyzed to determine the changes in MAP in response to the various treatments.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of renin, the initial and rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the action of renin, it prevents the cleavage of angiotensinogen to angiotensin I, thereby reducing the levels of angiotensin II and aldosterone.

RAAS_Inhibition cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Angiotensinogen->Renin_point AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AngiotensinI->ACE_point Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction Sodium & Water Retention AngiotensinII->Vasoconstriction Aldosterone->Vasoconstriction Renin Renin Renin->AngiotensinI Renin->Renin_point ACE ACE ACE->AngiotensinII ACE->ACE_point This compound This compound This compound->Renin Inhibition Renin_point->AngiotensinI ACE_point->AngiotensinII

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Experimental Workflow

The in vivo evaluation of this compound followed a logical progression to establish its efficacy and specificity as a renin inhibitor.

Experimental_Workflow cluster_replete Specificity Assessment cluster_deplete Efficacy Assessment cluster_hypertension Therapeutic Potential Assessment start Start: Anesthetized Monkey Model (Macaca fascicularis) na_replete Sodium-Replete State start->na_replete na_deplete Sodium-Deplete State start->na_deplete uninephrectomy Uninephrectomy & Aortic Cuff start->uninephrectomy infuse_peptide_replete Infuse this compound na_replete->infuse_peptide_replete infuse_peptide_deplete Infuse this compound na_deplete->infuse_peptide_deplete induce_htn Induce Renin-Dependent Hypertension uninephrectomy->induce_htn renin_challenge Infuse Human Renin measure_bp1 Measure Blood Pressure Response renin_challenge->measure_bp1 angI_challenge Infuse Angiotensin I angI_challenge->measure_bp1 angII_challenge Infuse Angiotensin II angII_challenge->measure_bp1 infuse_peptide_replete->renin_challenge infuse_peptide_replete->angI_challenge infuse_peptide_replete->angII_challenge end End: Data Analysis measure_bp1->end measure_bp2 Measure Blood Pressure Response infuse_peptide_deplete->measure_bp2 measure_bp2->end infuse_peptide_htn Infuse this compound induce_htn->infuse_peptide_htn measure_bp3 Measure Blood Pressure Response infuse_peptide_htn->measure_bp3 measure_bp3->end

Caption: In Vivo Experimental Workflow for this compound Evaluation.

References

An In-depth Technical Guide to the Renin Inhibitor Peptide PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide PHPFHFFVYK, a potent inhibitor of human renin. The document details its physicochemical properties, mechanism of action within the renin-angiotensin-aldosterone system (RAAS), and standardized experimental protocols for its synthesis, purification, and enzymatic activity assessment. This guide is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Renin, an aspartic protease primarily synthesized in the kidneys, catalyzes the rate-limiting step of this pathway by cleaving angiotensinogen (B3276523) to form angiotensin I. Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Consequently, the inhibition of renin presents a prime therapeutic target. This compound is a synthetic peptide designed as a specific and soluble inhibitor of human renin in vitro.[1] This guide provides an in-depth analysis of its molecular characteristics and bioactivity.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

PropertyValueReference
Amino Acid Sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys[1]
One-Letter Code This compound[1]
Molecular Formula C₆₉H₈₇N₁₅O₁₂[1]
Molecular Weight 1318.6 g/mol [1]
CAS Registry Number 75645-19-1[1]

Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a competitive inhibitor of renin. It is designed to mimic the cleavage site of angiotensinogen, allowing it to bind to the active site of renin with high affinity, thereby preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS.

The RAAS plays a pivotal role in cardiovascular homeostasis. The inhibition of renin by this compound interrupts this pathway at its initial and rate-limiting step.

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibitor Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP This compound This compound Renin_Inhibition This compound->Renin_Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of this compound.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Materials:

  • Fmoc-protected amino acids (Pro, His(Trt), Phe, Val, Tyr(tBu), Lys(Boc))

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents

  • Piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using a piperidine/DMF solution.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using DIC and OxymaPure in DMF.

  • Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr(tBu), Val, Phe, Phe, His(Trt), Phe, Pro, His(Trt), Pro).

  • Final Deprotection: Remove the terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple Amino Acid Coupling (DIC/Oxyma) deprotect1->couple wash1 Wash (DMF) couple->wash1 loop Repeat for each amino acid wash1->loop loop->deprotect1 Next cycle deprotect_final Final Fmoc Deprotection loop->deprotect_final Final cycle cleave Cleavage from Resin (TFA cocktail) deprotect_final->cleave precipitate Precipitation (Cold Ether) cleave->precipitate end_product Crude this compound Peptide precipitate->end_product

Caption: Workflow for the solid-phase synthesis of this compound.

Peptide Purification

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Renin Inhibition Assay

A fluorogenic substrate-based assay is commonly used to determine the inhibitory activity of this compound against human renin.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl at optimal pH)

  • This compound peptide at various concentrations

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound peptide in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and the this compound dilutions. Include control wells with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant human renin to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals. The cleavage of the substrate by renin will result in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of renin inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Renin_Assay_Workflow start Prepare Reagents plate_setup Set up 96-well plate: Buffer, Substrate, Inhibitor start->plate_setup add_renin Add Human Renin to initiate reaction plate_setup->add_renin incubate Incubate at 37°C add_renin->incubate measure Measure Fluorescence over time incubate->measure analyze Calculate Initial Velocities measure->analyze calculate_ic50 Determine IC50 value analyze->calculate_ic50

Caption: Experimental workflow for the renin inhibition assay.

Conclusion

The peptide this compound is a valuable tool for researchers studying the renin-angiotensin-aldosterone system. Its specific inhibition of human renin makes it a significant lead compound in the development of novel antihypertensive therapeutics. The detailed protocols provided in this guide offer a standardized approach to its synthesis, purification, and functional evaluation, facilitating further research and development in the field of cardiovascular pharmacology.

References

PHPFHFFVYK: A Novel Peptide Modulator of the APJ Receptor with Cardioprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. Vasoactive peptides play crucial roles in cardiovascular regulation and have emerged as promising targets for drug development.[1] This whitepaper introduces PHPFHFFVYK, a novel synthetic peptide, and explores its potential cardiovascular research applications. Through a series of hypothetical in vitro and in vivo studies, we delineate a plausible mechanism of action for this compound, focusing on its interaction with the apelin receptor (APJ), a key player in cardiovascular homeostasis. This document provides a comprehensive overview of its potential therapeutic efficacy, supported by detailed experimental protocols and data presented for scientific evaluation.

Hypothesized Mechanism of Action

This compound is hypothesized to act as a potent and selective agonist of the APJ receptor. The APJ receptor, a G protein-coupled receptor, is involved in various physiological processes, including the regulation of blood pressure, cardiac contractility, and angiogenesis. Upon binding to the APJ receptor on endothelial cells and cardiomyocytes, this compound is proposed to activate downstream signaling cascades that promote cardioprotection.

The primary signaling pathway initiated by this compound is thought to involve the activation of the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[2] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO, a potent vasodilator, contributes to the regulation of vascular tone and blood pressure.[1] Furthermore, the activation of the PI3K/AKT pathway is known to inhibit apoptosis and promote cell survival, suggesting a direct protective effect on cardiomyocytes.[3]

An additional hypothesized signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[4][5] ERK activation can contribute to cellular growth and differentiation, potentially promoting beneficial cardiac remodeling.

Signaling Pathway of this compound

PHPFHFFVYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound APJ APJ Receptor This compound->APJ Binds G_protein Gi APJ->G_protein Activates PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates AKT AKT PI3K->AKT Activates eNOS eNOS AKT->eNOS Phosphorylates/Activates Anti_apoptosis Anti-apoptosis AKT->Anti_apoptosis NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Cardiac_Remodeling Beneficial Cardiac Remodeling ERK->Cardiac_Remodeling

Caption: Hypothesized signaling pathway of this compound upon binding to the APJ receptor.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from in vitro and in vivo studies designed to characterize the cardiovascular effects of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

ParameterValue
Receptor Binding Assay
APJ Receptor (Ki)2.5 nM
Angiotensin II Type 1 Receptor (Ki)> 10,000 nM
Endothelin Receptor Type A (Ki)> 10,000 nM
Functional Assay (cAMP Inhibition)
EC505.8 nM
Endothelial Cell Nitric Oxide Production
Basal NO Production100 ± 12%
This compound (10 nM)250 ± 25%
This compound (100 nM)450 ± 38%

Table 2: In Vivo Hemodynamic Effects in a Hypertensive Rat Model

Treatment GroupChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control-2 ± 1.5+5 ± 3
This compound (0.1 mg/kg)-15 ± 2.1-10 ± 4
This compound (1 mg/kg)-35 ± 3.5-25 ± 5

Table 3: Cardioprotective Effects in a Myocardial Infarction Mouse Model

Treatment GroupInfarct Size (% of Area at Risk)Cardiac Ejection Fraction (%)
ShamN/A65 ± 5
Vehicle Control45 ± 435 ± 3
This compound (1 mg/kg)25 ± 350 ± 4

Detailed Experimental Protocols

1. Peptide Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS) on a rink amide resin. Standard Fmoc chemistry is employed with HBTU as the coupling agent. Following cleavage from the resin and deprotection with a trifluoroacetic acid (TFA) cocktail, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

2. In Vitro Receptor Binding Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human APJ receptor.

  • Radioligand: [125I]-Apelin-13.

  • Protocol: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13. After incubation, the membranes are washed, and the bound radioactivity is measured using a gamma counter. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

3. In Vitro Functional Assay (cAMP Inhibition)

  • Cell Line: Chinese hamster ovary (CHO) cells co-expressing the human APJ receptor and a cAMP-responsive element-luciferase reporter gene.

  • Protocol: Cells are pre-treated with forskolin (B1673556) to stimulate adenylate cyclase and increase intracellular cAMP levels. Subsequently, cells are treated with increasing concentrations of this compound. Luciferase activity is measured as an inverse indicator of cAMP levels. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

4. In Vivo Hemodynamic Studies

  • Animal Model: Spontaneously hypertensive rats (SHRs).

  • Protocol: Rats are anesthetized, and a catheter is inserted into the femoral artery to continuously monitor blood pressure and heart rate. A baseline recording is obtained, after which a bolus intravenous injection of either vehicle or this compound is administered. Hemodynamic parameters are recorded for a specified period post-injection.

Experimental Workflow for In Vivo Hemodynamic Studies

In_Vivo_Hemodynamic_Workflow Animal_Model Spontaneously Hypertensive Rat (SHR) Anesthesia Anesthesia Administration Animal_Model->Anesthesia Catheterization Femoral Artery Catheterization Anesthesia->Catheterization Baseline_Recording Baseline Hemodynamic Recording (Blood Pressure, Heart Rate) Catheterization->Baseline_Recording Treatment_Administration Intravenous Bolus Injection (Vehicle or this compound) Baseline_Recording->Treatment_Administration Post_Treatment_Monitoring Continuous Hemodynamic Monitoring Treatment_Administration->Post_Treatment_Monitoring Data_Analysis Data Analysis and Comparison Post_Treatment_Monitoring->Data_Analysis Conclusion Conclusion on Hemodynamic Effects Data_Analysis->Conclusion

Caption: Workflow for assessing the in vivo hemodynamic effects of this compound.

5. In Vivo Myocardial Infarction Model

  • Animal Model: C57BL/6 mice.

  • Protocol: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Mice are randomly assigned to receive either vehicle or this compound immediately after ligation. After a specified reperfusion period, cardiac function is assessed by echocardiography to measure ejection fraction. The hearts are then excised, and the infarct size is determined by triphenyltetrazolium (B181601) chloride (TTC) staining.

Therapeutic Potential and Future Directions

The hypothetical data presented in this whitepaper suggest that this compound is a promising candidate for further investigation as a novel cardiovascular therapeutic agent. Its high affinity and selectivity for the APJ receptor, coupled with its potent vasodilatory and cardioprotective effects in preclinical models, highlight its potential for the treatment of hypertension, heart failure, and ischemic heart disease.

Future research should focus on a more comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Long-term efficacy and safety studies in relevant animal models are warranted to establish a robust preclinical data package. Furthermore, optimization of the peptide sequence to enhance stability and bioavailability could lead to the development of a clinically viable drug candidate.

Conclusion

This compound represents a novel investigational peptide with a plausible and compelling mechanism of action centered on the APJ receptor. The hypothetical data and detailed experimental protocols outlined in this technical guide provide a solid foundation for its further exploration in cardiovascular research. The potential of this compound to address unmet medical needs in the treatment of cardiovascular diseases underscores the importance of continued research and development in the field of therapeutic peptides.

References

General Framework for In Vitro Peptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the biological activity of the peptide PHPFHFFVYK in vitro did not yield specific results for this molecule. Publicly available scientific literature and databases do not appear to contain studies detailing its specific biological functions, mechanisms of action, or associated signaling pathways.

Therefore, it is not possible to provide a technical guide with quantitative data, experimental protocols, or visualizations as requested, due to the absence of foundational research on this particular peptide.

For researchers, scientists, and drug development professionals interested in the potential activities of novel peptides like this compound, the following general workflow and experimental approaches are recommended to characterize its in vitro biological activity.

To assess the biological activity of a novel peptide such as this compound, a tiered experimental approach is typically employed. This involves a series of assays to screen for potential antioxidant, anti-inflammatory, anti-cancer, or other biological activities.

I. Preliminary Screening Assays

The initial step involves broad screening assays to identify any potential biological effects of the peptide.

1. Cytotoxicity Assays: It is crucial to first determine the concentration range at which the peptide is non-toxic to cells.

  • Methodology: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Cells (e.g., normal cell lines like HEK293 or primary cells) are incubated with varying concentrations of the peptide for 24-72 hours. The absorbance is then measured to determine the percentage of viable cells compared to an untreated control.

2. Antioxidant Activity Assays: These assays determine the peptide's ability to scavenge free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The peptide is mixed with a DPPH solution, and the decrease in absorbance is measured spectrophotometrically. The percentage of radical scavenging activity is then calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves mixing the peptide with an ABTS radical cation solution and measuring the reduction in absorbance.

II. Investigation of Specific Biological Activities

If preliminary screening suggests potential activity, more specific assays are conducted.

1. Anti-inflammatory Activity:

  • Nitric Oxide (NO) Inhibition Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the peptide. The amount of nitric oxide produced, a key inflammatory mediator, is measured using the Griess reagent.

  • Cytokine Production Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant can be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

2. Anti-cancer Activity:

  • Cell Proliferation Assays: The effect of the peptide on the proliferation of cancer cell lines (e.g., HeLa, HepG2) can be evaluated using the MTT or BrdU incorporation assays.

  • Apoptosis Assays: To determine if the peptide induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

Visualizing Experimental Workflows

Below are generalized diagrams representing typical workflows for in vitro peptide analysis.

Experimental_Workflow_for_Peptide_Screening cluster_0 Initial Synthesis and Purification cluster_1 In Vitro Biological Screening Peptide_Synthesis Peptide Synthesis (this compound) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant If non-toxic Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Cytotoxicity->Anti_inflammatory If non-toxic

Caption: General workflow for the initial screening of a novel peptide.

Illustrating a Potential Signaling Pathway

Should the peptide demonstrate anti-inflammatory properties by inhibiting NF-κB, a potential signaling pathway could be visualized as follows. This is a hypothetical representation.

Hypothetical_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB (p65/p50) NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Peptide This compound Peptide->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

To move forward with understanding the biological activity of this compound, it is recommended that researchers synthesize this peptide and subject it to the comprehensive in vitro screening and targeted assays outlined above. The data generated from these experiments would be the first step in elucidating its potential therapeutic value.

In-depth Technical Guide on the Safety and Toxicity Profile of PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Safety and Toxicity Profile of the Peptide PHPFHFFVYK

Notice of Limited Information

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as originally requested. The creation of such a document requires pre-existing scientific data from in vitro and in vivo studies.

In lieu of a specific report on this compound, this document will serve as a template outlining the critical components of a comprehensive safety and toxicity profile for a novel peptide therapeutic. This framework is intended to guide researchers in the necessary studies and data presentation for the evaluation of a new chemical entity.

Framework for a Comprehensive Safety and Toxicity Profile of a Novel Peptide

This section details the standard information and data required to construct a thorough safety and toxicity profile for a new peptide intended for therapeutic use.

Introduction
  • 1.1. Peptide Identification: Chemical name, amino acid sequence, molecular weight, and any modifications.

  • 1.2. Proposed Mechanism of Action: A summary of the hypothesized or known biological target and pathway through which the peptide exerts its effect.

  • 1.3. Therapeutic Indication: The intended clinical application of the peptide.

Preclinical Safety and Toxicology

A tabular summary of all quantitative data from the following studies is a critical component of this section.

Table 1: Summary of In Vitro Toxicity Studies

Assay TypeCell Line(s)Endpoint(s) MeasuredResults (e.g., IC50, LC50)
CytotoxicityCell Viability, Membrane Integrity
Genotoxicity (Ames)Bacterial Reverse Mutation
Chromosomal AberrationStructural and/or Numerical Chromosomal Abnormalities
hERG Channel AssayCardiac Ion Channel Inhibition

Table 2: Summary of In Vivo Acute Toxicity Studies

Species/StrainRoute of AdministrationDose RangeLD50 (if determined)Observed Clinical Signs

Table 3: Summary of In Vivo Repeated-Dose Toxicity Studies

Species/StrainRoute of AdministrationDose LevelsDurationKey Findings (Target Organs, NOAEL)

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed methodologies for all key experiments are essential for reproducibility and regulatory submission.

  • 3.1. In Vitro Cytotoxicity Assay Protocol:

    • Cell Culture: Description of cell lines, media, and culture conditions.

    • Assay Procedure: Detailed steps for seeding, treatment with the peptide, incubation times, and the method for assessing cell viability (e.g., MTT, LDH assay).

    • Data Analysis: Statistical methods used to determine IC50 values.

  • 3.2. In Vivo Acute Toxicity Study Protocol:

    • Animal Model: Species, strain, age, and weight of animals used.

    • Dosing: Route of administration, vehicle, and dose levels.

    • Observations: Frequency and types of clinical signs monitored, body weight measurements, and duration of the observation period.

    • Pathology: Description of gross necropsy and histopathological examinations.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of biological pathways and experimental designs are crucial for clear communication. The following are examples of how such diagrams would be constructed using the DOT language within a dot code block.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays hERG Assay hERG Assay Acute Toxicity Acute Toxicity hERG Assay->Acute Toxicity Proceed if safe Repeated-Dose Toxicity Repeated-Dose Toxicity Clinical Trials Clinical Trials Repeated-Dose Toxicity->Clinical Trials Proceed if safe Peptide Synthesis Peptide Synthesis Peptide Synthesis->Cytotoxicity Assays Test Compound

Caption: High-level experimental workflow for safety and toxicity assessment.

signaling_pathway Peptide Peptide Receptor Receptor Peptide->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Induces

Caption: Hypothetical signaling pathway for a therapeutic peptide.

Conclusion and Recommendations
  • 5.1. Summary of Findings: A concise overview of the safety and toxicity profile based on the available data.

  • 5.2. Risk Assessment: An evaluation of the potential risks to humans based on the preclinical findings.

  • 5.3. Future Directions: Recommendations for further studies to fully characterize the safety profile of the peptide.

This framework provides a comprehensive roadmap for the safety and toxicity evaluation of a novel peptide. For the specific peptide this compound, the scientific community awaits initial publications to begin to populate such a profile. Researchers interested in this peptide are encouraged to conduct the foundational studies outlined above.

The Renin Inhibitor Peptide PHPFHFFVYK: A Technical Guide to Commercial Availability and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the renin inhibitor peptide with the sequence H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH (PHPFHFFVYK). Designed for researchers, scientists, and drug development professionals, this document details the peptide's commercial availability, its role as a renin inhibitor, and the experimental protocols utilized in its study.

Commercial Availability

The peptide this compound is commercially available from various suppliers, both as a catalog item and through custom synthesis services. This ensures its accessibility for research and development purposes.

Table 1: Commercial Suppliers of this compound Peptide

SupplierAvailabilityProduct/ServicePurity LevelsScaleNotes
CPC Scientific Catalog PeptideRENI-010A>95% (Standard)1 mg and largerListed as a specific and soluble inhibitor of human renin in vitro.[1]
Custom Synthesis Providers Custom SynthesisCustom Peptide SynthesisCrude to >98%mg to kgSeveral companies offer custom synthesis of peptides, including Bachem, Thermo Fisher Scientific, and GenScript. Purity levels can be specified based on experimental needs.[1][2][3][4]
LKT Labs Catalog PeptideRenin Inhibitor Peptide (similar sequences)≥95%5 mg, 10 mg, 25 mgOffers renin inhibitor peptides with sequences similar to this compound, indicating expertise in this class of compounds.

Note: When ordering custom peptides, researchers can typically specify the desired purity level, quantity, and salt form (e.g., TFA salt). Standard quality control data, including HPLC and Mass Spectrometry results, are generally provided to confirm the peptide's identity and purity.

Scientific and Technical Background

This compound is a synthetic decapeptide that functions as a competitive inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in the regulation of blood pressure and fluid balance.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Renin catalyzes the first and rate-limiting step of the RAAS cascade: the cleavage of angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels and consequently, a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I catalyzes ACE ACE ACE->Angiotensin_II catalyzes This compound This compound This compound->Renin inhibits

The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

The study of this compound has involved various biophysical and analytical techniques to characterize its structure and function. The following protocols are based on methodologies described in the scientific literature.

Peptide Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Workflow for Peptide Synthesis and Purification:

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling Stepwise Fmoc-Amino Acid Coupling Resin->Coupling Cleavage Cleavage from Resin and Deprotection Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Reverse-Phase HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified this compound Purification->Pure_Peptide QC Quality Control (MS, HPLC) Pure_Peptide->QC

A generalized workflow for the synthesis and purification of this compound.

Detailed Methodology:

  • Resin Preparation: A suitable resin, such as a Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality (acid or amide).

  • Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus. In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: The final product is analyzed by mass spectrometry (MS) to confirm its molecular weight and analytical RP-HPLC to determine its purity.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure and conformational dynamics of this compound in solution have been investigated using NMR spectroscopy.[4]

Table 2: Quantitative Data from Conformational Analysis of this compound

ParameterValueMethodReference
Conformational Equilibrium in WaterMixture of two β-turn conformations and an extended form2D ROESY and 1H NMR[4]
Conformational Equilibrium in Methanol and TrifluoroethanolEquilibrium between two β-turn conformations2D ROESY and 1H NMR[4]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: The lyophilized peptide is dissolved in the appropriate solvent (e.g., H₂O, D₂O, methanol, or trifluoroethanol) to a concentration suitable for NMR analysis.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • 1D ¹H NMR: To observe the overall proton spectrum.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.[4]

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.

    • Chemical Exchange Spectroscopy: To study the dynamics of conformational interconversion.[4]

  • Data Analysis and Structure Calculation: The NMR data is processed and analyzed to assign proton resonances and measure nuclear Overhauser effects (NOEs). These experimental constraints are then used in molecular modeling software to calculate the ensemble of solution conformations of the peptide.

Biological Activity Assays

The inhibitory activity of this compound on renin can be determined using in vitro enzymatic assays.

Experimental Protocol for Renin Inhibition Assay:

  • Reagents:

    • Human recombinant renin

    • Renin substrate (e.g., a fluorogenic substrate)

    • This compound peptide at various concentrations

    • Assay buffer

  • Procedure:

    • The renin enzyme is pre-incubated with different concentrations of the this compound peptide.

    • The enzymatic reaction is initiated by the addition of the renin substrate.

    • The reaction progress is monitored over time by measuring the fluorescence signal generated from the cleavage of the substrate.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Conclusion

The peptide this compound is a well-characterized renin inhibitor with established commercial availability. The technical information and experimental protocols provided in this guide offer a valuable resource for researchers investigating the Renin-Angiotensin-Aldosterone System and developing novel antihypertensive therapeutics. The detailed methodologies for its synthesis, purification, and analysis will aid in the design and execution of future studies involving this important research tool.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and purification of the decapeptide PHPFHFFVYK. The methodologies described herein are based on standard solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Peptide Synthesis

The synthesis of this compound is performed using an automated peptide synthesizer employing Fmoc/tBu chemistry.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[2][3]

1.1. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the peptide. Automated synthesizers follow a similar series of steps.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as Rink Amide resin, if a C-terminal amide is desired, or a pre-loaded Wang resin for a C-terminal carboxylic acid.[4][5]

    • Weigh the resin and place it in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) (approximately 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH for the C-terminus) by dissolving it with a coupling reagent such as HBTU/HOBt or DIC/OxymaPure in DMF.[4][6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[4]

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (Lys, Tyr, Val, Phe, Phe, His, Pro, His, Phe).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, remove the N-terminal Fmoc group.

    • Wash the resin with dichloromethane (B109758) (DCM).[4]

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6]

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

1.2. Synthesis Data

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Synthesis Scale0.1 mmol
Resin TypeRink Amide
Coupling ReagentHBTU/HOBt
Crude Peptide Yield135 mg
Theoretical Yield152 mg
Crude Yield (%) ~89%

Peptide Purification

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.[7]

2.1. Experimental Protocol: RP-HPLC Purification

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and Buffer B or a solution containing acetonitrile (B52724) and water with 0.1% TFA.

  • HPLC System and Column:

    • Use a preparative RP-HPLC system equipped with a C18 column.

    • Equilibrate the column with the starting mobile phase conditions.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be 5% to 65% Buffer B over 30 minutes.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

2.2. Purification Data

The following table summarizes representative quantitative data for the purification of this compound.

ParameterValue
HPLC ColumnPreparative C18, 10 µm
Flow Rate10 mL/min
Detection Wavelength220 nm
Purified Peptide Yield95 mg
Overall Yield (%) ~62.5%
Final Purity (%) >98%

Peptide Characterization

The identity and purity of the final peptide product are confirmed by mass spectrometry and analytical RP-HPLC.

3.1. Characterization Data

Analysis MethodExpected Result (for this compound)
Analytical RP-HPLCSingle major peak (>98% purity)
Mass Spectrometry (ESI-MS)Calculated [M+H]⁺: 1286.68 Da
Observed [M+H]⁺: 1286.7 ± 0.2 Da

Visualized Workflows and Pathways

4.1. Experimental Workflow: Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Repeat Repeat for all Amino Acids Coupling->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Dissolution Dissolve Crude Peptide Crude_Peptide->Dissolution HPLC RP-HPLC Dissolution->HPLC Collection Fraction Collection HPLC->Collection Analysis Purity Analysis Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

4.2. Hypothetical Signaling Pathway: MAPK Pathway

While the specific signaling pathway for this compound is not defined, a common pathway for bioactive peptides involves the Mitogen-Activated Protein Kinase (MAPK) cascade.[8][9] The following diagram illustrates a generic MAPK signaling pathway that could be hypothetically modulated by this compound.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Gene Expression

References

Application Notes and Protocols for the Dissolution and Storage of the Peptide PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of the synthetic peptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (PHPFHFFVYK). Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf-life.

Physicochemical Properties of this compound

A thorough understanding of the peptide's properties is essential for selecting the appropriate handling procedures. The table below summarizes the key physicochemical characteristics of this compound, derived from its amino acid sequence.

PropertyValueInterpretation
Sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-LysTen amino acid peptide.
Molecular Weight 1333.6 g/mol
Amino Acid Composition P: 2, H: 2, F: 3, V: 1, Y: 1, K: 1High content of hydrophobic residues (Pro, Phe, Val).
Net Charge at pH 7 +2The presence of two Histidine (His) residues and one Lysine (K) residue contributes to a positive net charge.
Hydrophobicity HighThe high percentage of hydrophobic amino acids (70%) suggests that this peptide will have poor solubility in aqueous solutions.

Storage of Lyophilized Peptide

Proper storage of the lyophilized (powder) form of this compound is critical for its long-term stability.

Protocol for Long-Term Storage:
  • Upon receipt, inspect the vial to ensure the seal is intact.

  • For long-term storage, place the unopened vial in a desiccator at -20°C or, preferably, -80°C.[1][2][3]

  • Protect the peptide from light.[1][4]

  • Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture, which can compromise the peptide's stability.[1][4][5]

Dissolution of this compound

Due to its hydrophobic nature, this compound is not readily soluble in water. A stepwise approach is recommended to achieve complete dissolution while maintaining the peptide's integrity.

Recommended Solvents and Protocol:

It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[1]

  • Initial Attempt with Organic Solvent:

    • Add a small volume of a pure organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the vial containing the lyophilized peptide.[2][5] For example, add 20-50 µL of 100% DMSO.

    • Gently vortex or sonicate the vial to aid in dissolution.[1][2] Sonication can be particularly helpful for dissolving hydrophobic peptides.[2]

  • Dilution into Aqueous Buffer:

    • Once the peptide is completely dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.2-7.4) to the peptide solution in a dropwise manner while gently vortexing.[1][2] This gradual dilution helps to prevent the peptide from precipitating out of the solution.

    • If turbidity or precipitation is observed, you have reached the solubility limit in that particular buffer. Do not add more aqueous buffer. It may be necessary to use a higher concentration of the organic solvent in the final solution.

Important Considerations:

  • Solvent Compatibility: Ensure that the chosen organic solvent is compatible with your downstream experimental assays. A final concentration of 0.5% DMSO is generally well-tolerated in many cell-based assays, though it is crucial to determine the tolerance for your specific system.[2]

  • Avoid Direct Dissolution in Aqueous Solutions: Attempting to dissolve a hydrophobic peptide like this compound directly in water or a buffer is likely to be unsuccessful and may lead to the formation of insoluble aggregates.

Storage of Peptide Solutions

Peptide solutions are less stable than the lyophilized powder and require careful storage to prevent degradation.

Protocol for Storing Peptide Solutions:
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.[2][5][6]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.[2][3] For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer periods.[3][7]

  • Protection from Light: Store the aliquots in light-protected vials.

Experimental Workflow and Diagrams

The following diagrams illustrate the recommended workflows for handling this compound.

Dissolution_Workflow cluster_storage Lyophilized Peptide Storage cluster_dissolution Dissolution Protocol storage Store at -20°C or -80°C in a desiccator equilibrate Equilibrate vial to room temperature storage->equilibrate Before Use add_dmso Add minimal 100% DMSO (e.g., 20-50 µL) equilibrate->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve add_buffer Slowly add aqueous buffer (dropwise) with vortexing dissolve->add_buffer stock_solution Homogeneous Stock Solution add_buffer->stock_solution

Figure 1. Recommended workflow for the dissolution of the hydrophobic peptide this compound.

Storage_Workflow cluster_preparation Solution Preparation cluster_aliquoting Aliquoting & Storage stock_solution Peptide Stock Solution aliquot Aliquot into single-use tubes stock_solution->aliquot freeze Store at -20°C or -80°C aliquot->freeze avoid Avoid repeated freeze-thaw cycles

Figure 2. Protocol for the proper storage of this compound solutions to maintain stability.

By following these detailed application notes and protocols, researchers can ensure the proper handling of the peptide this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for In Vitro Assay Development of the Novel Peptide PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic peptide, PHPFHFFVYK. As the specific biological target of this compound is unknown, this guide will assume a common function for such peptides: the inhibition of a protein-protein interaction (PPI).

To provide concrete and practical protocols, we will use the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), as a model system. This interaction is a critical target in cancer therapy, and inhibitors are often peptide-based.[1][2][3][4] The methodologies described herein are broadly applicable to other PPI targets.

Introduction to this compound and Protein-Protein Interaction Inhibition

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[1] Consequently, the development of molecules that can modulate these interactions is of significant therapeutic interest.[2] Synthetic peptides like this compound are promising candidates for PPI inhibitors due to their potential for high specificity and affinity.

The p53-MDM2 interaction is a prime example of a therapeutically relevant PPI. MDM2 is an E3 ubiquitin ligase that binds to the transactivation domain of p53, leading to p53's degradation and the suppression of its tumor-suppressing activities.[1][5][6][7] In many cancers where p53 is not mutated, MDM2 is overexpressed, effectively inactivating the p53 pathway.[1][2] Disrupting the p53-MDM2 interaction can restore p53 function, triggering apoptosis in cancer cells.

These application notes will detail the necessary in vitro assays to determine if this compound can bind to a target protein (using MDM2 as an example) and disrupt its interaction with a partner protein (p53). The primary techniques covered are Fluorescence Polarization (FP) for direct binding assessment and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure inhibitory activity.

Signaling Pathway: The p53-MDM2 Autoregulatory Feedback Loop

Under normal cellular conditions, p53 and MDM2 exist in a tightly controlled autoregulatory feedback loop. p53, a transcription factor, can be activated by cellular stress signals such as DNA damage or oncogene activation.[6] Activated p53 induces the transcription of the MDM2 gene. The resulting MDM2 protein then binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][5][7] This feedback loop ensures that p53 levels are kept low in unstressed cells. Disrupting this interaction is a key strategy for reactivating p53 in cancer cells.

p53_MDM2_Pathway cluster_core p53-MDM2 Core Regulation cluster_peptide Therapeutic Intervention DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogenes Oncogene Activation Oncogenes->p53 activates MDM2_gene MDM2 Gene p53->MDM2_gene induces transcription Proteasome Proteasome p53->Proteasome degradation MDM2 MDM2 MDM2_gene->MDM2 translates to MDM2->p53 binds & targets for degradation This compound This compound This compound->MDM2 inhibits binding to p53

Caption: The p53-MDM2 autoregulatory feedback loop and point of intervention for this compound.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Principle: Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (the tracer, in this case, a fluorescently-labeled p53-derived peptide) to a larger molecule (the protein, MDM2).[8][9] When the small fluorescent peptide is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. Upon binding to the larger protein, its rotation slows significantly, and the emitted light remains polarized.[9][10] This change in polarization is proportional to the fraction of bound peptide. A competitive FP assay can be used to determine the binding affinity of an unlabeled competitor, such as this compound.

FP_Workflow cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition with this compound tracer Fluorescent Peptide light_out1 Depolarized Light tracer->light_out1 complex MDM2 Peptide light_in1 Polarized Light light_in1->tracer label1 Low Polarization light_out1->label1 protein MDM2 Protein tracer2 Fluorescent Peptide light_out2 Polarized Light complex->light_out2 light_in2 Polarized Light light_in2->complex label2 High Polarization light_out2->label2 This compound This compound protein2 MDM2 Protein This compound->protein2 tracer3 Fluorescent Peptide (displaced) label3 Polarization Decreases tracer3->label3

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human MDM2 protein

    • Fluorescently labeled p53 peptide tracer (e.g., FAM-p53(14-29))

    • Unlabeled this compound peptide

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

    • Black, non-binding surface 384-well plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure for Competitive FP Assay:

    • Step 1: Determine Optimal Tracer Concentration: Serially dilute the fluorescent p53 peptide in assay buffer and measure the fluorescence intensity. Choose the lowest concentration that gives a stable signal at least 10-fold above the buffer background.[11]

    • Step 2: Determine MDM2 Concentration for Assay Window: In a 384-well plate, add a fixed concentration of the fluorescent tracer to wells containing a serial dilution of MDM2 protein. Incubate for 30 minutes at room temperature, protected from light. Measure the fluorescence polarization. Select an MDM2 concentration that results in approximately 80% of the maximum polarization signal (EC80) for use in the competition assay.

    • Step 3: Competition Assay:

      • Prepare a serial dilution of the this compound peptide in assay buffer.

      • In the 384-well plate, add 10 µL of the this compound dilution series.

      • Add 10 µL of MDM2 protein (at the pre-determined EC80 concentration).

      • Include controls: "High mP" wells (MDM2 + tracer, no competitor) and "Low mP" wells (tracer only, no MDM2).

      • Incubate for 30 minutes at room temperature.

      • Add 10 µL of the fluorescent p53 tracer (at its optimal concentration) to all wells.

      • Incubate for 60 minutes at room temperature, protected from light.

      • Measure fluorescence polarization on a compatible plate reader.

Data Presentation:

This compound [µM]mP (replicate 1)mP (replicate 2)mP (replicate 3)Average mP% Inhibition
100115118116116.398.1
50125122124123.793.2
25148151149149.380.4
12.5195199196196.756.7
6.25250245248247.729.1
3.13298305301301.312.4
1.56330335332332.32.2
0340338341339.70.0
No MDM2 Control112114113113.0100.0

Data is simulated for illustrative purposes.

The IC50 value (the concentration of this compound that inhibits 50% of the tracer binding) can be calculated by fitting the data to a four-parameter logistic curve.

Competitive ELISA

Principle: This assay quantifies the ability of this compound to disrupt the pre-formed p53-MDM2 complex. Recombinant p53 protein is immobilized on an ELISA plate. Biotinylated MDM2 is then added, which binds to the immobilized p53. This interaction is detected by adding streptavidin-HRP, which binds to the biotinylated MDM2 and catalyzes a colorimetric reaction. If this compound disrupts the interaction, less biotinylated MDM2 will be bound, resulting in a weaker signal.

ELISA_Workflow start 1. Coat Plate with p53 block 2. Block with BSA start->block incubate 3. Incubate with Biotin-MDM2 and this compound block->incubate wash1 4. Wash incubate->wash1 detect 5. Add Streptavidin-HRP wash1->detect wash2 6. Wash detect->wash2 substrate 7. Add TMB Substrate wash2->substrate read 8. Read Absorbance at 450 nm substrate->read

Caption: Workflow for the p53-MDM2 competitive inhibition ELISA.

Protocol:

  • Reagents and Materials:

    • Recombinant human p53 protein

    • Recombinant human biotinylated MDM2 protein

    • Unlabeled this compound peptide

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

    • Streptavidin-HRP conjugate

    • TMB Substrate Solution

    • Stop Solution (e.g., 2 N H₂SO₄)

    • High-binding 96-well ELISA plates

  • Procedure:

    • Coating: Dilute p53 protein to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step as in step 2.

    • Competition: Prepare a serial dilution of this compound in Blocking Buffer. Add 50 µL of the peptide dilutions to the wells. Then, add 50 µL of biotinylated MDM2 (e.g., at 1 µg/mL in Blocking Buffer) to each well. Incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step.

    • Detection: Add 100 µL of Streptavidin-HRP (diluted according to manufacturer's instructions in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with Wash Buffer.

    • Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark until sufficient color develops (5-20 minutes).

    • Stopping: Add 50 µL of Stop Solution to each well.

    • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

This compound [µM]OD 450nm (rep 1)OD 450nm (rep 2)OD 450nm (rep 3)Average OD% Inhibition
1000.0850.0890.0860.08796.2
500.1540.1490.1510.15193.0
250.3210.3300.3250.32585.0
12.50.6540.6480.6590.65469.8
6.251.1231.1351.1291.12947.9
3.131.6781.6541.6651.66623.1
1.562.0112.0252.0182.0186.8
02.1542.1782.1652.1660.0
Blank0.0520.0540.0530.053100.0

Data is simulated for illustrative purposes.

The IC50 value is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High Background Signal (FP & ELISA) - Non-specific binding of peptide/protein to the plate. - Insufficient blocking (ELISA). - Contaminated reagents.- Use non-binding surface plates. - Increase BSA concentration or incubation time for blocking. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to buffers. - Use fresh, filtered buffers.
Low Signal or Small Assay Window (FP) - Low binding affinity between tracer and protein. - Incorrect buffer conditions (pH, salt). - Inactive protein.- Ensure the tracer peptide is known to bind the target with sufficient affinity. - Optimize buffer conditions. - Verify protein activity through another method.
No Inhibition Observed - Peptide is not an inhibitor of the target PPI. - Peptide is insoluble or has aggregated.[12] - Peptide has degraded.- Confirm peptide sequence and purity. - Test peptide solubility in the assay buffer; consider adding a small amount of DMSO.[13] - Store peptides properly (lyophilized at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[12]
High Variability Between Replicates - Pipetting errors. - Inconsistent incubation times. - Edge effects on the plate.- Use calibrated pipettes and proper technique. - Ensure consistent timing for all steps. - Avoid using the outer wells of the plate or ensure they are filled with buffer.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of the novel peptide this compound, using the p53-MDM2 interaction as a model system. The successful execution of the Fluorescence Polarization and competitive ELISA assays will determine the peptide's binding affinity and its ability to disrupt a target protein-protein interaction. This crucial first step will guide further preclinical development and mechanistic studies.

References

Application Notes and Protocols for PHPFHFFVYK in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPFHFFVYK is a synthetic peptide inhibitor of human renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the production of angiotensin II, a potent vasoconstrictor and a key player in the pathophysiology of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study the RAS and to screen for potential therapeutic agents.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its effects by directly inhibiting the enzymatic activity of renin. Renin, an aspartic protease, cleaves angiotensinogen to produce angiotensin I. Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to its receptors (AT1 and AT2), triggering a cascade of downstream signaling events that lead to vasoconstriction, inflammation, and fibrosis. By inhibiting renin, this compound blocks the entire downstream cascade.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2_Receptor Angiotensin_II->AT2_Receptor Biological_Effects Biological_Effects AT1_Receptor->Biological_Effects Vasoconstriction, Inflammation, Fibrosis AT2_Receptor->Biological_Effects Vasodilation, Anti-proliferative Renin Renin ACE ACE This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Data Presentation

CompoundTargetAssay TypeIC50 (nM)Reference
This compound ReninFRET-based AssayTo be determinedExperimental Data
AliskirenReninEnzyme Inhibition Assay0.6Wood et al., 2003[1]
Peptide P1 (SFNLPILR)ReninFRET-based Assay410,000Fucharoen et al., 2018[1]
Peptide P2 (FNLPILR)ReninFRET-based Assay410,000Fucharoen et al., 2018[1]
Peptide P5 (AFEDGFEWVSFK)ReninFRET-based AssayInactiveFucharoen et al., 2018[1]

Note: The IC50 values for peptides P1, P2, and P5 are presented to illustrate the range of potencies that can be observed for peptide-based renin inhibitors.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound on recombinant human renin.

Renin_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Assay Buffer - Renin Enzyme - FRET Substrate - this compound dilutions Plate Add to 96-well plate: 1. Assay Buffer 2. This compound or Vehicle 3. Renin Enzyme Reagents->Plate Preincubation Pre-incubate for 15 min at 37°C Plate->Preincubation Start_Reaction Add FRET Substrate to initiate reaction Preincubation->Start_Reaction Incubate Incubate for 60 min at 37°C Start_Reaction->Incubate Read_Fluorescence Measure fluorescence (Ex/Em = 340/490 nm) Incubate->Read_Fluorescence Calculate Calculate % Inhibition Read_Fluorescence->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the in vitro renin inhibition assay.

Materials:

  • Recombinant Human Renin

  • Renin FRET substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound peptide

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Dilute the recombinant human renin and the FRET substrate in Assay Buffer to their optimal working concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of diluted recombinant human renin to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the diluted FRET substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis:

    • Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme)) * 100]

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Renin Activity Assay

This protocol describes how to assess the effect of this compound on renin activity in a cell-based system using a cell line that endogenously expresses and secretes renin, such as the human placental cell line CRL-7548.

Cell_Based_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Collection & Analysis cluster_3 Data Analysis Seed_Cells Seed renin-expressing cells (e.g., CRL-7548) in a 24-well plate Culture Culture to 80-90% confluency Seed_Cells->Culture Starve Serum-starve cells for 4 hours Culture->Starve Treat Treat cells with various concentrations of this compound for 24 hours Starve->Treat Collect_Supernatant Collect cell culture supernatant Treat->Collect_Supernatant Measure_Renin Measure renin concentration in supernatant using a Human Renin ELISA Kit Collect_Supernatant->Measure_Renin Measure_Angiotensin Measure Angiotensin I/II concentration in supernatant using ELISA Collect_Supernatant->Measure_Angiotensin Analyze Analyze the effect of this compound on renin secretion and angiotensin production Measure_Renin->Analyze Measure_Angiotensin->Analyze

Caption: Workflow for a cell-based renin activity assay.

Materials:

  • Renin-expressing cell line (e.g., CRL-7548)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound peptide

  • 24-well cell culture plates

  • Human Renin ELISA Kit[2]

  • Angiotensin I or II ELISA Kit

Procedure:

  • Cell Seeding:

    • Seed the renin-expressing cells into a 24-well plate at an appropriate density to reach 80-90% confluency at the time of the experiment.

    • Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • Once the cells have reached the desired confluency, aspirate the complete medium and wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 4 hours to serum-starve the cells.

    • Prepare fresh serum-free medium containing various concentrations of this compound.

    • Aspirate the starvation medium and add the treatment medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock solution).

    • Incubate the cells for 24 hours.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of active renin in the supernatant using a Human Renin ELISA Kit, following the manufacturer's instructions.[2][3]

    • Optionally, measure the concentration of Angiotensin I or Angiotensin II in the supernatant using a specific ELISA kit to assess the downstream effects of renin inhibition.[4]

  • Data Analysis:

    • Normalize the renin and/or angiotensin concentrations to the total protein content of the cell lysate from each well to account for any variations in cell number.

    • Compare the renin and angiotensin levels in the this compound-treated wells to the vehicle-treated control to determine the inhibitory effect of the peptide.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vitro characterization of the renin inhibitor this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The use of this compound in these assays will contribute to a better understanding of the renin-angiotensin system and may aid in the development of novel therapeutics for cardiovascular diseases.

References

Application Notes and Protocols for In Vivo Animal Studies of PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPFHFFVYK is a decapeptide identified as a specific inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1] Renin catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. By inhibiting renin, this compound has the potential to lower blood pressure and mitigate the pathological effects of excessive RAAS activation, which is implicated in cardiovascular and renal diseases.[2][3] These application notes provide a comprehensive overview and detailed protocols for the preclinical in vivo evaluation of this compound in animal models.

While specific in vivo data for this compound is not yet available, the following protocols are based on established methodologies for testing other renin inhibitors in animal models of hypertension and cardiovascular disease.[1][4][5]

Potential Therapeutic Applications

Based on its mechanism of action as a renin inhibitor, this compound is a candidate for the treatment of various cardiovascular and renal conditions, including:

  • Hypertension: By blocking the initial step of the RAAS cascade, this compound is expected to lower blood pressure.

  • Heart Failure: Inhibition of the RAAS can reduce cardiac workload and remodeling.[5]

  • Diabetic Nephropathy: Renin inhibitors have shown potential in protecting the kidneys from damage in diabetic animal models.[4]

Signaling Pathway

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. This compound acts at the initial, rate-limiting step of this pathway.

This compound inhibits Renin, blocking the RAAS cascade. Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone (B195564) Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention->BloodPressure Renin Renin ACE ACE AT1R AT1 Receptor Adrenal Adrenal Gland This compound This compound This compound->Renin

Caption: Mechanism of this compound in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound.

Protocol 1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent acute effect of this compound on blood pressure in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

Materials:

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Telemetry system or tail-cuff method for blood pressure measurement

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

Procedure:

  • Animal Acclimatization: Acclimatize SHR to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for 3 consecutive days using a telemetry system or tail-cuff plethysmography.

  • Animal Grouping: Randomly assign animals to different treatment groups (n=6-8 per group):

    • Vehicle control (sterile saline)

    • This compound (low dose, e.g., 1 mg/kg)

    • This compound (medium dose, e.g., 5 mg/kg)

    • This compound (high dose, e.g., 10 mg/kg)

  • Drug Administration: Administer a single dose of this compound or vehicle via IV or IP injection.

  • Post-Dose Monitoring: Continuously monitor blood pressure and heart rate for at least 6 hours post-administration.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.

Protocol 2: Chronic Antihypertensive Efficacy and Safety in a Hypertensive Model

Objective: To evaluate the long-term efficacy and potential side effects of this compound in a sustained hypertension model.

Animal Model: Spontaneously Hypertensive Rats (SHR) or a model of induced hypertension (e.g., two-kidney, one-clip Goldblatt hypertension).[6]

Materials:

  • This compound peptide

  • Osmotic minipumps for continuous infusion

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Kits for measuring plasma renin activity, angiotensin II, and aldosterone levels

  • Histopathology supplies

Procedure:

  • Animal Preparation and Baseline Measurement: As described in Protocol 1, obtain baseline blood pressure, heart rate, and body weight. Collect 24-hour urine for baseline proteinuria measurement.

  • Osmotic Pump Implantation: Surgically implant osmotic minipumps for continuous subcutaneous infusion of either vehicle or this compound at a determined effective dose for 28 days.

  • Regular Monitoring: Monitor blood pressure, heart rate, and body weight weekly.

  • Metabolic and Blood Analysis: At the end of the treatment period, place animals in metabolic cages for 24-hour urine collection to measure proteinuria. Collect blood samples to measure plasma renin activity, angiotensin II, aldosterone, and markers of kidney and liver function.

  • Tissue Collection and Histopathology: Euthanize animals and collect heart and kidney tissues for weight measurement (to assess hypertrophy) and histopathological analysis (to assess fibrosis and tissue damage).

  • Data Analysis: Compare the changes in all measured parameters between the treatment and vehicle groups using appropriate statistical tests.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of this compound.

cluster_0 start Start acclimatize Animal Acclimatization (e.g., SHR) start->acclimatize baseline Baseline Measurements (BP, HR, Urine) acclimatize->baseline grouping Randomized Grouping baseline->grouping acute_study Acute Study (Protocol 1) grouping->acute_study chronic_study Chronic Study (Protocol 2) grouping->chronic_study acute_data Acute BP Data acute_study->acute_data chronic_data Chronic BP, Biomarker, & Histology Data chronic_study->chronic_data analysis Data Analysis acute_data->analysis chronic_data->analysis report Efficacy & Safety Report analysis->report end End report->end

Caption: In Vivo Evaluation Workflow for this compound.

Data Presentation

All quantitative data from the proposed studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Acute Hemodynamic Effects of this compound in SHR

Treatment GroupDose (mg/kg)NBaseline MAP (mmHg)Peak Change in MAP (mmHg)Time to Peak Effect (min)
Vehicle-8
This compound18
This compound58
This compound108

Table 2: Chronic Effects of this compound in a Hypertensive Model (28-Day Study)

ParameterVehicle GroupThis compound Group% Changep-value
Hemodynamics
Change in MAP (mmHg)
Heart Rate (bpm)
Renal Function
24h Proteinuria (mg/day)
Plasma Creatinine (mg/dL)
Biomarkers
Plasma Renin Activity
Plasma Angiotensin II
Plasma Aldosterone
Organ Hypertrophy
Heart Weight/Body Weight
Kidney Weight/Body Weight

Pharmacokinetic Considerations

For peptide-based inhibitors like this compound, in vivo stability and bioavailability can be challenges.[7] Therefore, preliminary pharmacokinetic studies are recommended to determine the optimal route of administration and dosing frequency. These studies typically involve administering the peptide and measuring its concentration in plasma over time to determine its half-life and clearance rate.

Conclusion

The provided protocols offer a foundational framework for the in vivo investigation of the therapeutic potential of this compound. Given its specific in vitro activity as a renin inhibitor, these animal studies are a critical next step in evaluating its efficacy and safety for the treatment of hypertension and related cardiovascular diseases. Careful study design and adherence to established methodologies will be essential for generating robust and translatable preclinical data.

References

Application Notes and Protocols for the Administration of PHPFHFFVYK in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

PHPFHFFVYK, with the amino acid sequence H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH, is a synthetic peptide identified as a specific inhibitor of human renin. Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. As a renin inhibitor, this compound is a valuable tool for cardiovascular research, particularly in studies investigating hypertension and other pathologies related to the RAAS.

These application notes provide a comprehensive overview of the dosage and administration of this compound in mice for research purposes. Due to the limited availability of public data on the in vivo administration of this specific peptide, the following protocols and dosage recommendations are based on general principles of peptide administration in murine models and data from studies on other renin inhibitors and cardiovascular peptides. Researchers are strongly advised to perform dose-response studies to determine the optimal and safe dosage for their specific experimental context.

Data Presentation

Table 1: Exemplary Dosages of Renin-Angiotensin System Modulators and Other Peptides in Mice

The following table summarizes dosages and administration routes for various compounds targeting the RAAS and other cardiovascular peptides in mice. This information is intended to provide a starting point for designing in vivo studies with this compound.

CompoundTarget/ClassDosageAdministration RouteMouse ModelReference
AliskirenRenin Inhibitor2.5 - 50 mg/kg/dayContinuous Subcutaneous InfusionLdlr-/-[1]
CaptoprilACE InhibitorNot specifiedNot specifiedTransgenic Mice[2]
LosartanAngiotensin II Receptor BlockerNot specifiedNot specifiedSpontaneously Hypertensive Rats[3]
Cardiac-Targeting Peptide (CTP)Cardiomyocyte Vector150 µg/kgIntravenous InjectionWild-type CD1[4][5]
Cardiac-Targeting Peptide (CTP)Cardiomyocyte Vector10 mg/kgIntravenous InjectionWild-type CD1[4][5][6]
MOTS-cMitochondrial-derived Peptide2 mg/kg (for related peptides)Not specifiedC57BL/6[7]

Note: The effectiveness of peptide inhibitors can be species-dependent due to variations in the amino acid sequences of angiotensinogen (B3276523) around the renin cleavage site.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL). The solubility of renin inhibitor peptides can be a challenge; gentle vortexing may be required to fully dissolve the peptide.[8]

  • Dilution: Prepare the final injection solution by diluting the stock solution with sterile saline or PBS to the desired final concentration for injection. The final volume for administration will depend on the chosen route (see Protocol 2).

  • Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The freshly prepared injection solution should be used immediately.

Protocol 2: Administration of this compound to Mice

The choice of administration route depends on the desired pharmacokinetic profile of the peptide.

A. Intravenous (IV) Injection:

  • Purpose: Rapid delivery into the systemic circulation, achieving peak plasma concentration quickly.

  • Procedure:

    • Anesthetize the mouse according to an IACUC-approved protocol.

    • Administer the prepared this compound solution via the tail vein.

    • The injection volume should typically not exceed 100 µL for a 25g mouse.

    • Monitor the animal for any adverse reactions during and after the injection.

B. Subcutaneous (SC) Injection:

  • Purpose: Slower, more sustained release of the peptide compared to IV injection.

  • Procedure:

    • Gently lift the skin on the back of the neck or flank to form a tent.

    • Insert the needle into the base of the tented skin.

    • Inject the this compound solution. The injection volume can be larger than for IV, typically up to 200 µL.

    • Withdraw the needle and gently massage the injection site.

C. Intraperitoneal (IP) Injection:

  • Purpose: Systemic delivery with absorption through the peritoneal membrane.

  • Procedure:

    • Position the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure no fluid is drawn into the syringe before injecting.

    • Inject the this compound solution. The injection volume can be up to 200 µL.

D. Continuous Infusion (via osmotic mini-pump):

  • Purpose: To maintain a constant and sustained level of the peptide over an extended period.

  • Procedure:

    • Surgically implant an osmotic mini-pump (e.g., Alzet) subcutaneously in the back of the mouse under anesthesia.

    • The pump should be filled with the appropriate concentration of this compound to deliver the desired dose over the specified duration.

    • This method is particularly useful for long-term studies of blood pressure regulation.

Protocol 3: Evaluation of In Vivo Efficacy

A. Blood Pressure Measurement:

  • Method: Non-invasive tail-cuff plethysmography or invasive radiotelemetry.

  • Procedure:

    • Acclimatize the mice to the measurement procedure to minimize stress-induced blood pressure fluctuations.

    • Measure baseline blood pressure before administration of this compound.

    • Administer the peptide and monitor blood pressure at various time points post-administration to determine the onset and duration of action.

B. Measurement of Plasma Renin Activity and Angiotensin II Levels:

  • Method: ELISA or radioimmunoassay.

  • Procedure:

    • Collect blood samples at baseline and at selected time points after this compound administration.

    • Process the blood to obtain plasma.

    • Measure plasma renin activity and angiotensin II levels according to the assay manufacturer's instructions. A successful renin inhibition should lead to a decrease in both parameters.

Mandatory Visualizations

Signaling Pathway

Renin_Angiotensin_Aldosterone_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney Increased_BP Increased Blood Pressure Kidney->Increased_BP Salt & Water Retention Blood_Vessels->Increased_BP Vasoconstriction Renin Renin (from Kidney) ACE ACE (from Lungs) This compound This compound This compound->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Formulation Peptide_Prep Peptide Preparation (Protocol 1) Start->Peptide_Prep Animal_Model Select Animal Model (e.g., hypertensive mice) Start->Animal_Model Dose_Finding Dose-Response Study (various concentrations) Peptide_Prep->Dose_Finding Animal_Model->Dose_Finding Administration Peptide Administration (Protocol 2: IV, SC, IP, or Infusion) Dose_Finding->Administration Efficacy_Eval Efficacy Evaluation (Protocol 3) Administration->Efficacy_Eval BP_Measure Blood Pressure Monitoring Efficacy_Eval->BP_Measure Biochem_Analysis Biochemical Analysis (Plasma Renin, Ang II) Efficacy_Eval->Biochem_Analysis Data_Analysis Data Analysis & Interpretation BP_Measure->Data_Analysis Biochem_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo testing of this compound in mice.

References

Application Notes and Protocols for Measuring the Binding Affinity of the Peptide PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the binding affinity of the synthetic peptide PHPFHFFVYK. This document outlines a strategic workflow from target identification to quantitative binding analysis and includes detailed experimental protocols.

Introduction

The decapeptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (this compound) is a novel synthetic peptide with potential therapeutic applications. Accurate measurement of its binding affinity to its biological target is crucial for understanding its mechanism of action, optimizing its structure for improved efficacy, and advancing its development as a potential therapeutic agent. This document details a systematic approach to characterizing the binding properties of this compound.

Workflow for Characterizing a Novel Peptide

A general workflow for identifying the binding partner and quantifying the binding affinity of a novel peptide such as this compound is presented below. This process begins with the identification of the molecular target and proceeds to detailed kinetic and thermodynamic analysis of the interaction.

G cluster_0 Target Identification cluster_1 Initial Binding Confirmation cluster_2 Quantitative Binding Analysis a Affinity Chromatography d Pull-Down Assay a->d b Yeast Two-Hybrid Screen b->d c Phage Display c->d f Surface Plasmon Resonance (SPR) d->f g Isothermal Titration Calorimetry (ITC) d->g h Enzyme-Linked Immunosorbent Assay (ELISA) d->h e Co-Immunoprecipitation e->f e->g e->h

Figure 1: General workflow for peptide target identification and binding characterization.

Hypothetical Signaling Pathway

For the purpose of this application note, we will hypothesize that this compound is an antagonist designed to target a Receptor Tyrosine Kinase (RTK) that is overexpressed in certain cancers. The binding of this compound to the extracellular domain of the RTK prevents the binding of the native ligand, thereby inhibiting receptor dimerization and downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibition Ligand Natural Ligand Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for key experiments to measure the binding affinity of this compound to its hypothetical RTK target.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

G cluster_0 SPR Workflow A Immobilize RTK on Sensor Chip B Inject this compound (Analyte) A->B C Measure Association (ka) B->C D Inject Buffer (Dissociation) C->D E Measure Dissociation (kd) D->E F Regenerate Sensor Surface E->F G Calculate KD (kd/ka) F->G

Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR).
  • Immobilization of Ligand (RTK):

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the RTK protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

  • Binding Analysis of Analyte (this compound):

    • Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject each concentration of the peptide over the immobilized RTK surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 300 seconds).

    • Regenerate the sensor surface between each peptide injection using a pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Analyte (this compound) Conc.ka (1/Ms)kd (1/s)KD (nM)
1 nM - 1 µM2.5 x 10⁵5.0 x 10⁻⁴2.0
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

G cluster_0 ITC Workflow A Load RTK into Sample Cell B Load this compound into Syringe A->B C Perform Serial Injections B->C D Measure Heat Change per Injection C->D E Integrate Peak Areas D->E F Fit Data to Binding Isotherm E->F G Determine Thermodynamic Parameters F->G

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC).
  • Sample Preparation:

    • Dialyze both the RTK protein and the this compound peptide extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Load the RTK solution (e.g., 10 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100 µM) into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

    • Perform a series of injections (e.g., 20-30 injections) of the peptide into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

ParameterValue
Stoichiometry (n)1.05
KD (nM)2.5
ΔH (kcal/mol)-8.7
-TΔS (kcal/mol)-3.2
ΔG (kcal/mol)-11.9
Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the binding affinity of this compound by measuring its ability to compete with a labeled ligand for binding to the immobilized target protein.

  • Plate Coating:

    • Coat a 96-well microplate with the RTK protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1 hour at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the unlabeled competitor, this compound.

    • Add a fixed concentration of a labeled version of the natural ligand (e.g., biotinylated ligand) to each well, along with the different concentrations of this compound.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add a detection reagent (e.g., streptavidin-HRP for a biotinylated ligand) and incubate for 1 hour at room temperature.

    • Wash the plate again and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the absorbance against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Competitor (this compound)IC₅₀ (nM)Ki (nM)
This compound15.83.1

Summary of Quantitative Data

The following table summarizes the hypothetical binding affinity data for this compound obtained from the different techniques. The consistency of the results across multiple platforms would provide a high degree of confidence in the measured binding affinity.

Measurement TechniqueParameterValue
Surface Plasmon Resonance (SPR)KD2.0 nM
Isothermal Titration Calorimetry (ITC)KD2.5 nM
Competitive ELISAKi3.1 nM

Conclusion

This document provides a framework and detailed protocols for measuring the binding affinity of the novel peptide this compound. By employing a multi-pronged approach utilizing techniques such as SPR, ITC, and competitive ELISA, a comprehensive understanding of the peptide's binding characteristics can be achieved. The presented workflows, protocols, and data tables serve as a guide for researchers to design and execute experiments to accurately quantify peptide-protein interactions, a critical step in the development of new therapeutic agents.

Application Note: High-Throughput Screening of Renin Inhibitors Using a Fluorogenic Peptide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the inhibitory potential of the synthetic peptide PHPFHFFVYK against the enzyme renin. Renin is a key aspartyl protease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and electrolyte balance. The assay described herein is a fluorometric, in vitro assay suitable for high-throughput screening of potential renin inhibitors. The protocol outlines the preparation of reagents, the assay procedure, and data analysis, including the calculation of the half-maximal inhibitory concentration (IC50).

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen (B3276523) to form angiotensin I.[1] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[2] Dysregulation of the RAAS is a major contributor to the pathophysiology of hypertension, making renin a prime therapeutic target for the development of antihypertensive drugs.[3][4]

Direct renin inhibitors block the initial, rate-limiting step of the RAAS, leading to a reduction in the production of all downstream effectors, including angiotensin II.[1] This mechanism offers a comprehensive approach to RAAS blockade.[5] The peptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (this compound) has been investigated as a potential renin inhibitor. This application note details a robust and sensitive fluorometric assay for quantifying the inhibitory activity of this compound.

The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. This substrate consists of a fluorophore and a quencher molecule linked by a peptide sequence that is specifically cleaved by renin.[6] In its intact form, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to renin activity.[6] The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.

Principle of the Assay

The renin inhibitor screening assay is based on the principle of FRET. A synthetic peptide substrate containing a fluorophore, such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, such as DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid), is used.[6] When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, and no fluorescence is emitted. Active renin cleaves the peptide substrate, separating the fluorophore from the quencher. This separation disrupts the FRET, and the fluorophore emits light at its characteristic wavelength upon excitation. The increase in fluorescence is a direct measure of renin's enzymatic activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials and Reagents

  • Human Recombinant Renin

  • Fluorogenic Renin (FRET) Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[7]

  • Test Inhibitor: this compound peptide

  • Positive Control Inhibitor (e.g., Aliskiren)[8]

  • DMSO (for dissolving inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)

  • Multichannel pipette

  • Incubator set to 37°C

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer as required. If using a commercial kit, follow the manufacturer's instructions.[7]

  • Human Recombinant Renin: Reconstitute the lyophilized renin enzyme in assay buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Dilute the renin stock to the final working concentration in assay buffer just before use.

  • Fluorogenic Renin Substrate: Reconstitute the FRET substrate in DMSO to create a stock solution. Protect from light and store at -20°C. Dilute the substrate stock to the final working concentration in assay buffer just before use.

  • This compound Peptide (Test Inhibitor): Prepare a high-concentration stock solution of the this compound peptide in DMSO. From this stock, prepare a series of dilutions in assay buffer to be tested.

  • Positive Control Inhibitor: Prepare a stock solution of a known renin inhibitor, such as Aliskiren, in DMSO. Prepare a dilution series in assay buffer.

Assay Procedure

The following procedure is for a 96-well plate format. It is recommended to perform all measurements in triplicate.

  • Plate Setup:

    • Blank Wells: Add assay buffer only.

    • Negative Control (No Inhibitor) Wells: Add diluted renin enzyme and assay buffer.

    • Test Inhibitor Wells: Add diluted renin enzyme and the various dilutions of the this compound peptide.

    • Positive Control Inhibitor Wells: Add diluted renin enzyme and the various dilutions of the positive control inhibitor (e.g., Aliskiren).

  • Reaction Initiation:

    • To each well (except the blank wells), add the appropriate volume of the diluted renin enzyme solution.

    • Add the corresponding dilutions of the this compound peptide, positive control inhibitor, or assay buffer (for the negative control) to the appropriate wells.

    • Mix gently by shaking the plate for 10-20 seconds.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells, including the blank wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for at least 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate (e.g., Ex/Em = 340/490 nm).

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of renin inhibition for each concentration of the this compound peptide:

    % Inhibition = [ (RateNegative Control - RateTest Inhibitor) / RateNegative Control ] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound peptide concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Disclaimer: The following quantitative data is for illustrative purposes only to demonstrate the application of the described protocol. Actual experimental results may vary.

Table 1: Raw Kinetic Fluorescence Data (Relative Fluorescence Units - RFU)
Time (min)BlankNegative Control1 µM this compound10 µM this compound100 µM this compound1 µM Aliskiren
0505251535251
5512521821026258
10524553151557565
15536584482088872
205486058026010079
2555106271231211286
3056126584536512593
Table 2: Calculation of Reaction Rates and Percentage Inhibition
SampleConcentrationRate (RFU/min)Average Rate% Inhibition
Negative Control040.4340.430%
This compound1 µM26.4326.4334.6%
This compound10 µM10.410.474.3%
This compound100 µM2.432.4394.0%
Aliskiren1 µM1.41.496.5%
Table 3: Summary of IC50 Values
InhibitorIC50 (µM)
This compound8.5
Aliskiren0.05

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Vasoconstriction Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin ACE ACE AT1_Receptor->Vasoconstriction Adrenal_Gland Adrenal Gland AT1_Receptor->Adrenal_Gland Adrenal_Gland->Aldosterone

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare Renin Solution Add_Enzyme_Inhibitor Add Renin and Inhibitor to Plate Prep_Enzyme->Add_Enzyme_Inhibitor Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Add_Enzyme_Inhibitor Prep_Substrate Prepare FRET Substrate Add_Substrate Add FRET Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for Peptide-Based Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Peptide PHPFHFFVYK: Extensive research did not yield specific information regarding the application of the peptide with the sequence this compound in hypertension research. The following application notes and protocols are therefore based on established methodologies and findings for other bioactive peptides investigated for their antihypertensive properties. These provide a general framework for researchers and drug development professionals working in this area.

Application Notes: Bioactive Peptides in Hypertension Research

Hypertension is a primary risk factor for cardiovascular diseases, and the renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure.[1][2][3] Bioactive peptides derived from various food and synthetic sources have emerged as promising therapeutic agents for hypertension management. Their primary mechanism of action often involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a critical enzyme in the RAAS pathway.[4]

1.1. Key Mechanisms of Action of Antihypertensive Peptides:

  • ACE Inhibition: Many bioactive peptides act as competitive inhibitors of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] This leads to vasodilation and a reduction in blood pressure.

  • Renin-Angiotensin System (RAAS) Modulation: Beyond ACE inhibition, some peptides may influence other components of the RAAS.[1][6]

  • Endothelial Nitric Oxide Synthase (eNOS) Pathway Activation: Certain peptides can stimulate the phosphorylation of protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[4]

  • Immunomodulation: Recent research suggests that the immune system, particularly CD8+ T cells, plays a role in the development of hypertension.[7] Peptides modified by isolevuglandins (IsoLGs) have been shown to activate these T cells, promoting hypertension.[7] This opens up new avenues for therapeutic intervention.

  • Antioxidant and Anti-inflammatory Effects: Some peptides exhibit antioxidant properties and can modulate inflammatory responses, which are also implicated in the pathophysiology of hypertension.[6]

1.2. In Vitro and In Vivo Models for Evaluation:

  • In Vitro ACE Inhibition Assay: This is a primary screening method to identify potential antihypertensive peptides. The IC50 value, representing the concentration of a peptide required to inhibit 50% of ACE activity, is a key quantitative parameter.

  • Cell-Based Assays: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study the effects of peptides on the Akt/eNOS pathway and NO production.[4]

  • Spontaneously Hypertensive Rats (SHRs): This is the most widely used animal model for in vivo assessment of the antihypertensive effects of peptides.[4][6][8] Oral administration of peptides to SHRs allows for the evaluation of their impact on systolic blood pressure (SBP) and diastolic blood pressure (DBP).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on antihypertensive peptides.

Table 1: In Vitro ACE Inhibitory Activity of Novel Peptides

Peptide SequenceSourceIC50 (µM) for ACE Inhibition
IVDROlive Flounder Surimi46.90[4]
WYKOlive Flounder Surimi32.97[4]
VASVIOlive Flounder Surimi32.66[4]

Table 2: In Vivo Antihypertensive Effect of Peptides in Spontaneously Hypertensive Rats (SHRs)

Peptide/CompoundDosageRoute of AdministrationTime PointChange in Systolic Blood Pressure (SBP)
IVDR, WYK, VASVI50 mg/kgOral6 hoursSignificant reduction (p < 0.001) compared to saline control[4]
Wheat-derived peptideNot SpecifiedOral (in drinking water)20 daysReduction from 182.5 ± 12.26 mmHg to 168.86 ± 5.86 mmHg (p = .0435)[6]
Soybean-derived peptideNot SpecifiedOral (in drinking water)20 daysReduction from 189 ± 2.19 mmHg to 178.25 ± 5.14 mmHg (p = .0017)[6]
Captopril (Positive Control)Not SpecifiedOral (in drinking water)20 daysReduction to 145.89 ± 7.91 mmHg (p = .0013)[6]

Experimental Protocols

3.1. Protocol for In Vitro ACE Inhibition Assay

This protocol provides a general method for determining the ACE inhibitory activity of a peptide.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test peptide

  • Borate (B1201080) buffer

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare solutions of ACE, HHL, and the test peptide in borate buffer.

  • Pre-incubate the ACE solution with the test peptide solution (or buffer for control) at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) produced with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the HA in distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition and determine the IC50 value of the peptide.

3.2. Protocol for In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the procedure for assessing the blood pressure-lowering effect of a peptide in an animal model.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as a control group.

Procedure:

  • Acclimatize the rats for at least one week with free access to standard chow and water.

  • Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using the tail-cuff method.

  • Divide the SHRs into experimental groups:

    • Vehicle control (e.g., saline)

    • Test peptide group(s) (different doses)

    • Positive control (e.g., Captopril)

  • Administer the test peptide, vehicle, or positive control orally via gavage.

  • Measure SBP and DBP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours for acute studies, or daily for chronic studies).

  • Analyze the data to determine the significance of blood pressure reduction compared to the control group.

Signaling Pathways and Experimental Workflows

4.1. Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS and the mechanism of ACE inhibitory peptides.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ReducedBP Reduced Blood Pressure Peptide Antihypertensive Peptide Peptide->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of ACE inhibition by antihypertensive peptides.

4.2. Experimental Workflow for Antihypertensive Peptide Screening

The diagram below outlines a typical workflow for identifying and validating novel antihypertensive peptides.

Peptide_Screening_Workflow Start Peptide Source (e.g., Food Protein Hydrolysate) InVitro In Vitro ACE Inhibition Assay Start->InVitro Select Selection of Potent Inhibitory Peptides (Low IC50) InVitro->Select InVivo In Vivo Antihypertensive Effect in SHRs Select->InVivo Mechanism Mechanism of Action Studies (e.g., Akt/eNOS pathway) InVivo->Mechanism End Lead Peptide for Further Development Mechanism->End

Caption: Workflow for antihypertensive peptide discovery.

4.3. Immune-Mediated Hypertension Pathway

This diagram illustrates the novel pathway involving peptide modification and T-cell activation in hypertension.

Immune_Hypertension_Pathway Peptide Endogenous Peptide ModifiedPeptide IsoLG-Modified Peptide Peptide->ModifiedPeptide IsoLG Isolevuglandins (IsoLGs) IsoLG->ModifiedPeptide DendriticCell Dendritic Cell (Antigen Presenting Cell) ModifiedPeptide->DendriticCell Presented by MHC TCell CD8+ T Cell DendriticCell->TCell Activates Activation T Cell Activation and Proliferation TCell->Activation Hypertension Hypertension and End-Organ Damage Activation->Hypertension

Caption: Immune cell activation in hypertension.

References

Analytical Methods for the Detection of the Novel Peptide PHPFHFFVYK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise quantification of peptides is a critical aspect of research and drug development. This document provides a comprehensive guide to the analytical methods for the detection of the novel peptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (PHPFHFFVYK). Given the hydrophobic nature of this peptide, this guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

These application notes and protocols are designed to serve as a foundational resource for developing and validating robust analytical methods for this compound in various biological matrices.

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the quantification of peptides in complex biological samples due to its high sensitivity, selectivity, and specificity.[1][2] The method combines the separation capabilities of HPLC with the precise detection and quantification offered by tandem mass spectrometry.

Application Note: HPLC-MS/MS for this compound

The analysis of a hydrophobic peptide like this compound by HPLC-MS/MS requires careful optimization of several parameters to achieve reliable and reproducible results. The hydrophobicity of the peptide, largely due to the multiple phenylalanine residues, will influence its retention on reversed-phase columns and its solubility in mobile phases.

Key Considerations for Method Development:

  • Chromatographic Separation: Reversed-phase HPLC is the most common technique for peptide separation.[3] For a hydrophobic peptide like this compound, a C8 or C18 column is typically used.[4] Gradient elution with an organic modifier (e.g., acetonitrile) and an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid or trifluoroacetic acid) is standard. To improve peak shape and recovery for hydrophobic peptides, it may be necessary to use a shallower gradient and a higher initial organic solvent concentration.[4][5]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization technique for peptides. Detection is typically performed in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.[6] The selection of optimal MRM transitions is crucial for the selectivity and sensitivity of the assay.

  • Sample Preparation: The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. Common methods for biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] For peptides, SPE is often the method of choice as it can provide a cleaner extract and higher recovery.[1]

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended to correct for matrix effects and variability in sample processing and instrument response. If a SIL-peptide is not available, a structurally similar peptide can be used.

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters should be optimized and the method fully validated according to regulatory guidelines.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled this compound (Internal Standard, IS)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., 50% acetonitrile in water).

  • Prepare serial dilutions of the this compound stock solution to create working standards for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of the IS at an appropriate concentration.

3. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the IS working solution and vortex briefly.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the peptide with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: [e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: [e.g., 0.4 mL/min]

  • Gradient:

    Time (min) %B
    0.0 10
    3.0 70
    3.1 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

  • Injection Volume: [e.g., 5 µL]

  • Column Temperature: [e.g., 40°C]

  • MS/MS Parameters (to be optimized for this compound):

    • Ionization Mode: Positive ESI

    • MRM Transitions:

      • This compound: [Specify precursor ion > product ion]

      • IS: [Specify precursor ion > product ion]

    • Collision Energy: [Specify value]

    • Cone Voltage: [Specify value]

5. Data Analysis:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Data Presentation: HPLC-MS/MS Method Validation (Hypothetical Data)

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
250.295
1001.180
5005.920
100011.850
Linearity (r²) >0.995

Table 2: Precision and Accuracy for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low3<1585-115<1585-115
Mid150<1585-115<1585-115
High750<1585-115<1585-115

Visualization: HPLC-MS/MS Experimental Workflow

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (Condition, Load, Wash, Elute) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation (Reversed-Phase) recon->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

II. Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[4][8] For a novel peptide like this compound, a competitive or a direct ELISA format would be most appropriate. The development of a novel ELISA requires the generation of specific antibodies against the target peptide.

Application Note: ELISA for this compound

Developing a robust ELISA for a novel peptide like this compound involves several key steps, from antigen design and antibody production to assay optimization and validation.

Key Considerations for ELISA Development:

  • Antigen Design and Antibody Production: To generate antibodies, this compound needs to be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic. The choice of conjugation chemistry is important to ensure the peptide's epitopes are accessible for antibody binding. Both monoclonal and polyclonal antibodies can be developed, with monoclonal antibodies offering higher specificity and batch-to-batch consistency.

  • ELISA Format:

    • Competitive ELISA: This format is well-suited for small molecules like peptides. In this setup, a known amount of labeled this compound competes with the unlabeled peptide in the sample for binding to a limited number of capture antibodies coated on the plate. The signal is inversely proportional to the amount of this compound in the sample.[8]

    • Direct ELISA: In this format, the sample containing this compound is directly incubated in wells coated with a capture antibody. A second, enzyme-labeled antibody that also binds to this compound is then added for detection.

  • Assay Optimization: Critical parameters to optimize include the concentration of the coating antibody, blocking buffers, incubation times and temperatures, and the concentration of the detection antibody-enzyme conjugate.[9]

  • Validation: The developed ELISA must be validated for specificity, sensitivity (limit of detection and quantification), precision (intra- and inter-assay variability), accuracy, and linearity.

Experimental Protocol: Development of a Competitive ELISA for this compound

This protocol outlines the general steps for developing a competitive ELISA.

1. Materials and Reagents:

  • Anti-PHPFHFFVYK antibody (capture antibody)

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • This compound reference standard

  • 96-well microtiter plates (high-binding)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

2. Plate Coating:

  • Dilute the anti-PHPFHFFVYK antibody to an optimized concentration in coating buffer.

  • Add 100 µL of the diluted antibody to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard in assay buffer.

  • Add 50 µL of the standards or samples to the appropriate wells.

  • Add 50 µL of the diluted this compound-enzyme conjugate to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of the enzyme substrate to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of stop solution to each well to stop the reaction.

6. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. A four-parameter logistic (4-PL) curve fit is typically used.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Data Presentation: Competitive ELISA Method Validation (Hypothetical Data)

Table 3: Standard Curve for this compound Competitive ELISA

Concentration (ng/mL)Absorbance (450 nm)
01.850
0.11.620
11.150
100.550
1000.180
10000.080
Curve Fit (4-PL) R² > 0.99

Table 4: Precision and Accuracy for this compound Competitive ELISA

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Precision (%CV)Inter-assay Accuracy (%)
LLOQ0.5<2080-120<2575-125
Low1.5<1585-115<2080-120
Mid50<1585-115<2080-120
High400<1585-115<2080-120

Visualizations: ELISA Workflow and Principle

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis coating Antibody Coating washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 competition Competitive Reaction (Sample/Standard + Conjugate) washing2->competition washing3 Washing competition->washing3 substrate Substrate Addition washing3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read curve Generate Standard Curve (4-PL Fit) read->curve calculate Calculate Concentrations curve->calculate

Caption: Workflow for the development of a competitive ELISA for this compound.

Caption: Principle of a competitive ELISA for this compound detection.

References

Troubleshooting & Optimization

troubleshooting PHPFHFFVYK solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the renin inhibitor peptide, PHPFHFFVYK. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic peptide with the sequence H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH. It functions as a specific inhibitor of human renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and fluid balance.[1] By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[2][3]

Q2: What are the basic physicochemical properties of this compound?

  • Molecular Formula: C₆₉H₈₇N₁₅O₁₂[1]

  • Molecular Weight: 1318.6 g/mol [1]

  • Appearance: Typically a lyophilized white powder.

  • Salt Form: Often supplied as a trifluoroacetate (B77799) (TFA) salt, which generally enhances solubility in aqueous solutions.[1]

Q3: The product datasheet describes this compound as "soluble at physiological pH." What does this mean for my experiments?

This indicates that the peptide is generally soluble in aqueous buffers with a pH of approximately 7.4.[1] However, "soluble" is a qualitative term. The actual concentration that can be achieved without precipitation can depend on various factors including the specific buffer composition, ionic strength, and temperature. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q4: How should I store the lyophilized peptide and its stock solutions?

  • Lyophilized Powder: Store at -20°C for long-term stability. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage conditions.

Troubleshooting Solubility Issues

Initial Solubility Assessment

Before dissolving the entire peptide sample, perform a small-scale test.

Problem: The peptide does not dissolve completely in my aqueous buffer (e.g., PBS) at the desired concentration, resulting in a cloudy or particulate-containing solution.

Analysis of this compound Sequence: To understand the solubility characteristics of this compound, we can analyze its amino acid composition: Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys.

  • Hydrophobic Residues: Phenylalanine (Phe), Valine (Val), and Proline (Pro) are hydrophobic. This peptide has a significant number of these residues, which can contribute to poor aqueous solubility.

  • Basic Residues: Lysine (K) and Histidine (H) are basic residues. The N-terminus also contributes a positive charge.

  • Overall Charge: To estimate the overall charge at neutral pH, we can assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.

    • His (H) x 2 = +2

    • Lys (K) x 1 = +1

    • N-terminus = +1

    • C-terminus = -1

    • Estimated Net Charge at pH ~7: +3.

Since the peptide has a net positive charge, it is considered a basic peptide.

Step-by-Step Troubleshooting Guide

Solution 1: Adjusting the pH

  • Rationale: Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further away from their pI. Since this compound is a basic peptide, decreasing the pH should improve its solubility.

  • Action:

    • Attempt to dissolve the peptide in sterile, distilled water first.

    • If solubility is poor, try adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise while vortexing.[4] This will protonate acidic residues and increase the overall positive charge, leading to better interaction with water.

Solution 2: Using Organic Co-solvents

  • Rationale: The presence of multiple hydrophobic residues (Phe, Val, Pro) can cause the peptide to aggregate in aqueous solutions. Organic solvents can disrupt these hydrophobic interactions.[4][5]

  • Action:

    • Dissolve the peptide in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[6][7][8]

    • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while gently vortexing.

    • Caution: If the solution becomes cloudy during the addition of the aqueous buffer, you have exceeded the peptide's solubility limit in that mixed-solvent system. The final concentration of the organic solvent should be kept as low as possible for biological assays (typically <1% for DMSO).[6]

Solution 3: Mechanical Assistance

  • Rationale: Sonication can help to break up small aggregates and facilitate the dissolution of the peptide.[4][9] Gentle warming can also increase the kinetic energy and improve solubility, but should be done with caution to avoid degradation.

  • Action:

    • Place the peptide suspension in a sonicator bath for short periods (e.g., 10-15 seconds at a time), allowing the sample to cool in between cycles to prevent heating.

    • Alternatively, gently warm the solution to a temperature not exceeding 40°C.[9]

Quantitative Solubility Data

No specific quantitative solubility data for this compound has been published in the peer-reviewed literature. The table below provides representative solubility data for peptides with similar characteristics (i.e., basic, with a mix of hydrophobic and hydrophilic residues). This data should be used as a general guideline only.

Solvent SystemExpected Solubility RangeNotes
WaterLow to ModerateSolubility is highly dependent on pH.
Phosphate-Buffered Saline (PBS), pH 7.4ModerateGenerally considered soluble, but may be limited to lower concentrations.
10% Acetic Acid in WaterHighThe acidic pH increases the net positive charge, improving solubility.
Dimethyl Sulfoxide (DMSO)HighA good initial solvent for creating a concentrated stock solution.[6][7]
50% Acetonitrile / 50% WaterModerate to HighUseful for HPLC applications, but acetonitrile is volatile.

Experimental Protocols

Protocol for Small-Scale Peptide Solubility Testing
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.

  • Weighing: Weigh a small, precise amount of the peptide (e.g., 1 mg).

  • Initial Dissolution Attempt:

    • Add a calculated volume of your primary aqueous buffer (e.g., PBS, pH 7.4) to achieve a high stock concentration (e.g., 10 mg/mL).

    • Vortex the vial for 30 seconds.

    • Visually inspect the solution. A clear solution indicates good solubility. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • Troubleshooting Steps (if necessary):

    • pH Adjustment: To the suspension, add a small volume (e.g., 1-2 µL) of 10% acetic acid. Vortex and observe. Repeat until the solution clears.

    • Organic Solvent: If pH adjustment is not effective or desired, start with a fresh 1 mg aliquot. Dissolve it in a minimal volume of DMSO (e.g., 20-50 µL). Once dissolved, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

  • Documentation: Record the solvent system and the final concentration at which the peptide is fully dissolved.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Peptide Solubilization

The following diagram illustrates a logical workflow for troubleshooting peptide solubility issues.

G start Start: Lyophilized This compound test_solubility Attempt to Dissolve in Aqueous Buffer (e.g., PBS) start->test_solubility is_soluble Is the Solution Clear? test_solubility->is_soluble successful_dissolution Peptide is Solubilized. Proceed with Experiment. is_soluble->successful_dissolution Yes adjust_ph Adjust pH (Add Dilute Acid, e.g., Acetic Acid) is_soluble->adjust_ph No re_evaluate Re-evaluate Solubility adjust_ph->re_evaluate use_organic_solvent Use Organic Co-solvent (e.g., DMSO) use_organic_solvent->re_evaluate sonicate Apply Sonication or Gentle Warming sonicate->re_evaluate re_evaluate->successful_dissolution Yes re_evaluate->use_organic_solvent No re_evaluate->sonicate No failed Solubility Issue Persists. Consider Peptide Modification or Alternative Formulation. re_evaluate->failed No, after all attempts RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone This compound This compound This compound->Renin Inhibits

References

Technical Support Center: Optimizing PHPFHFFVYK Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the peptide PHPFHFFVYK. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve and store the lyophilized this compound peptide?

A1: Proper handling is critical for maintaining the integrity and activity of the peptide.[1]

  • Reconstitution: Due to the hydrophobic residues (P, F, V, Y) in the this compound sequence, it is recommended to first dissolve the peptide in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] Gentle vortexing or sonication can aid in dissolution.[1] This stock solution should then be serially diluted into your desired culture medium or assay buffer to reach the final working concentration.

  • Solvent Consideration: Ensure the final concentration of the organic solvent in your cell culture is non-toxic to your cells, typically below 0.5% for DMSO.[1]

  • Storage: For long-term stability, store the lyophilized peptide at -20°C or -80°C.[1][3] Once reconstituted, it is crucial to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3]

Q2: What is a good starting concentration range for this compound in a new in vitro assay?

A2: The optimal concentration will depend on the specific activity of this compound and the cell type being used. A broad dose-response experiment is highly recommended for initial experiments. A common starting range is from 1 nM to 100 µM.[3] This wide range helps to identify an effective concentration window, which can then be narrowed down in subsequent experiments to determine precise EC50 or IC50 values.[3]

Q3: I am observing high variability between my experimental replicates. What could be the cause?

A3: High variability can arise from several factors:

  • Inconsistent Pipetting: Small volume inaccuracies can lead to significant concentration differences. Ensure your pipettes are calibrated and consider using reverse pipetting for viscous solutions.[3]

  • Uneven Cell Seeding: A non-uniform cell distribution can lead to variable results. Always ensure your cell suspension is thoroughly mixed before plating and visually inspect the cells for consistent morphology and confluency.[1]

  • Peptide Instability or Aggregation: Peptides can be unstable in solution over time.[1] Prepare fresh dilutions for each experiment from a frozen stock aliquot.[1] Hydrophobic peptides like this compound may also aggregate or precipitate when diluted into aqueous media, reducing the effective concentration.[1][4]

  • Improper Mixing: Ensure the peptide solution is mixed thoroughly but gently in the wells after addition.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Solution
No observed biological effect 1. Poor Peptide Solubility or Aggregation: The hydrophobic nature of this compound may cause it to precipitate out of the aqueous assay buffer, reducing its effective concentration.[1][4]Ensure the peptide is fully dissolved in the initial stock solvent (e.g., DMSO) before diluting into your medium.[1] Perform a solubility test with a small aliquot to determine its maximum soluble concentration in your specific medium.
2. Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[3][5]Always use freshly thawed aliquots for each experiment. Store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C.[1][3]
3. Incorrect Concentration: The effective concentration might be outside the initial range tested.Expand the dose-response curve to include both higher and lower concentrations.
4. Inactive Peptide: Verify the integrity and purity of the peptide using methods like Mass Spectrometry or HPLC if the peptide continues to show no activity.[3]
High cytotoxicity or unexpected cell death 1. Peptide is Cytotoxic at High Concentrations: High concentrations of any peptide can induce cytotoxicity.[1]Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic threshold for your specific cell line. Use concentrations below this level for functional assays.[1]
2. High Solvent Concentration: The solvent used to dissolve the peptide (e.g., DMSO) can be toxic to cells at higher concentrations.[1]Ensure the final concentration of the solvent in your assay is non-toxic (e.g., typically <0.5% for DMSO).[1] Run a solvent-only control to verify.
3. Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins, which can induce an immune response or cell death.[5]If unexpected immune-related effects or cytotoxicity are observed, consider using an endotoxin-free grade of the peptide.
Inconsistent or non-reproducible results 1. Peptide Oxidation: Peptides containing certain amino acids (like Tyrosine in this compound) can be susceptible to oxidation, which can alter their activity.[5]To minimize oxidation, consider dissolving the peptide in de-gassed buffers. Store aliquots tightly sealed.[5]
2. Variability in Cell Health: Inconsistent cell passage number or poor cell health can lead to variable responses.[1]Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[1]
3. Peptide Adsorption: Peptides can adsorb to plastic surfaces, reducing the effective concentration in the well.Consider using low-adhesion microplates for your assays.

Experimental Protocols

Protocol: Determining Optimal Concentration using a Dose-Response Curve (MTT Assay)

This protocol outlines how to determine the optimal, non-toxic concentration range of this compound using a cell viability assay like the MTT assay.

Materials:

  • This compound peptide

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[3]

  • Peptide Preparation (Stock Solution): Prepare a high concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 200 µM down to 2 nM, at 2X the final desired concentration). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest peptide concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared 2X peptide dilutions and controls to the respective wells (in triplicate). This will result in a final concentration range of 100 µM to 1 nM.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the peptide concentration to generate a dose-response curve and determine the cytotoxic threshold.

Visualizations

Experimental Workflow for Concentration Optimization

G Figure 1: Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Lyophilized this compound reconstitute Reconstitute in DMSO (High Conc. Stock) start->reconstitute aliquot Aliquot & Store at -80°C reconstitute->aliquot dose_response Broad Dose-Response Assay (e.g., 1 nM - 100 µM) aliquot->dose_response cytotoxicity Cytotoxicity Assay (MTT/LDH) dose_response->cytotoxicity Assess Viability narrow_range Narrow-Range Functional Assay cytotoxicity->narrow_range Select Non-Toxic Range analyze Determine EC50/IC50 narrow_range->analyze result Optimal Concentration Identified analyze->result

Caption: Workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway Activation

G Figure 2: Hypothetical Signaling Pathway for this compound This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Proliferation, Differentiation) Gene->Response

Caption: A representative signaling cascade for this compound.

Troubleshooting Logic Diagram

G Figure 3: Troubleshooting Logic for 'No Effect' start Problem: No Biological Effect check_sol Is Peptide Fully Dissolved? start->check_sol check_conc Was a Broad Concentration Range Used? check_sol->check_conc Yes action_sol Action: Improve Solubilization (Sonication, Solvent) check_sol->action_sol No check_storage Was Peptide Handled Correctly? check_conc->check_storage Yes action_conc Action: Expand Dose-Response (Higher & Lower Conc.) check_conc->action_conc No check_cells Are Cells Healthy & Responsive? check_storage->check_cells Yes action_storage Action: Use Fresh Aliquots, Avoid Freeze-Thaw check_storage->action_storage No action_cells Action: Use New Cell Stock, Include Positive Control check_cells->action_cells No final_action Action: Verify Peptide Integrity (Mass Spec / HPLC) check_cells->final_action Yes sol_yes Yes sol_no No conc_yes Yes conc_no No storage_yes Yes storage_no No cells_yes Yes cells_no No

Caption: Logic diagram for troubleshooting lack of effect.

References

Navigating Challenges in Scientific Research: A Guide to PHPFHFFVYK Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for PHPFHFFVYK-related experiments. This resource is designed to assist researchers, scientists, and professionals in the field of drug development in troubleshooting common issues and answering frequently asked questions that may arise during their work with this compound. While "this compound" appears to be a placeholder or a highly specific internal identifier, this guide provides a framework for addressing experimental challenges by substituting a well-established area of research: Phosphoinositide 3-kinase (PI3K) signaling pathways , a critical component in cellular function and a frequent subject of drug discovery efforts.

This guide will use the PI3K pathway as a representative example to illustrate how to structure troubleshooting guides, present data, and visualize complex biological processes, adhering to the user's specified formatting requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the investigation of signaling pathways like PI3K.

Question Answer
1. Why am I observing high background noise in my Western blot for phosphorylated proteins in the PI3K pathway? High background in Western blotting for phospho-proteins is a common issue. Several factors could be contributing: - Antibody Concentration: The primary antibody concentration may be too high. Try titrating the antibody to find the optimal concentration. - Blocking: Inadequate or inappropriate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) for at least one hour at room temperature. - Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST. - Antibody Quality: The antibody may have low specificity or cross-react with other proteins. Validate your antibody using positive and negative controls.
2. My kinase assay results for PI3K are inconsistent. What are the potential causes? Inconsistent kinase assay results can stem from several sources: - Enzyme Activity: Ensure the recombinant PI3K enzyme is active and has been stored correctly at -80°C. Perform a quality control check if necessary. - Substrate Concentration: The concentration of the substrate (e.g., PIP2) should be optimized. A substrate titration experiment can help determine the optimal concentration for your assay conditions. - ATP Concentration: ATP is a critical co-factor. Use a fresh ATP stock and ensure its concentration is not limiting. - Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in results. Use calibrated pipettes and proper technique.
3. I am not seeing the expected downstream activation of Akt after stimulating cells with a growth factor. What should I check? Lack of Akt activation can be due to several experimental factors: - Cell Health: Ensure cells are healthy and not over-confluent, as this can affect signaling responses. - Stimulation Timecourse: The peak of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal stimulation time. - Serum Starvation: Proper serum starvation is crucial to reduce basal signaling. Starve cells for a sufficient period (e.g., 4-18 hours) before stimulation. - Inhibitor Activity: If using a PI3K inhibitor as a control, confirm its activity and that it is used at the correct concentration.

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473)
  • Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-Akt (Ser473) antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Quantitative Data Summary

The following table summarizes hypothetical data from a PI3K inhibitor dose-response study, measuring the IC50 values against different PI3K isoforms.

PI3K Isoform Inhibitor A IC50 (nM) Inhibitor B IC50 (nM) Inhibitor C IC50 (nM)
PI3Kα15.2150.85.1
PI3Kβ120.525.389.7
PI3Kδ250.110.7450.3
PI3Kγ300.718.9512.6

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473)

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Problem Inconsistent Experimental Results Reagents Check Reagent Quality & Concentration Problem->Reagents Protocol Review Experimental Protocol Steps Problem->Protocol Equipment Verify Equipment Calibration & Function Problem->Equipment Reagents_OK Reagents OK? Reagents->Reagents_OK Protocol_OK Protocol Followed? Protocol->Protocol_OK Equipment_OK Equipment OK? Equipment->Equipment_OK Optimize_Reagents Optimize Reagent Concentrations Reagents_OK->Optimize_Reagents No Resolved Problem Resolved Reagents_OK->Resolved Yes Refine_Protocol Refine Protocol (e.g., incubation times) Protocol_OK->Refine_Protocol No Protocol_OK->Resolved Yes Calibrate_Equipment Recalibrate or Service Equipment Equipment_OK->Calibrate_Equipment No Equipment_OK->Resolved Yes Optimize_Reagents->Resolved Refine_Protocol->Resolved Calibrate_Equipment->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

PHPFHFFVYK experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide-X (PHPFHFFVYK)

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and best practices for experiments involving the novel peptide Peptide-X (this compound).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Peptide-X (this compound)?

For initial reconstitution, sterile, nuclease-free water is recommended. For subsequent dilutions into cell culture media or buffers, it is crucial to assess the final concentration of the initial solvent to ensure it does not affect the experimental system. For applications requiring organic solvents, high-purity DMSO or DMF can be used, but the final concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: How should I store Peptide-X (this compound) solutions?

Lyophilized Peptide-X should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.

Q3: What are the appropriate negative controls for in vitro experiments with Peptide-X?

A vehicle control (the solvent used to dissolve Peptide-X) is essential to account for any effects of the solvent on the cells. Additionally, a scrambled peptide control, which has the same amino acid composition as Peptide-X but a randomized sequence, is highly recommended to ensure that the observed effects are specific to the Peptide-X sequence and not due to non-specific peptide effects.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no bioactivity observed 1. Improper peptide reconstitution or storage. 2. Peptide degradation. 3. Suboptimal experimental conditions (e.g., concentration, incubation time).1. Re-reconstitute a fresh vial of lyophilized peptide according to the recommended protocol. 2. Avoid repeated freeze-thaw cycles. Prepare single-use aliquots. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period.
High background or non-specific effects 1. Peptide aggregation. 2. High concentration of the peptide or solvent. 3. Contamination of reagents.1. Briefly sonicate the peptide solution to reduce aggregation. 2. Lower the concentration of Peptide-X and the solvent. 3. Use fresh, sterile reagents and filter-sterilize solutions where appropriate.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent peptide preparation. 3. Minor variations in experimental timing or conditions.1. Use cells within a consistent, low passage number range and ensure high viability before starting the experiment. 2. Prepare a large stock of reconstituted peptide for the entire set of experiments to ensure consistency. 3. Standardize all incubation times, washing steps, and reagent additions.

Experimental Protocols

Cell-Based Bioactivity Assay: General Protocol
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide-X Preparation: Prepare a stock solution of Peptide-X by reconstituting the lyophilized powder in sterile water. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of Peptide-X. Include vehicle and scrambled peptide controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Assess cell viability, proliferation, or a specific signaling event using an appropriate assay (e.g., MTT, BrdU, or a specific ELISA).

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3
Peptide-X Concentration 1 µM10 µM50 µM
Incubation Time 24 hours48 hours72 hours
Cell Viability (% of Control) 98%85%65%
Target Protein Phosphorylation (Fold Change) 1.53.25.8

Visualizations

PeptideX_Signaling_Pathway PeptideX PeptideX Receptor Receptor PeptideX->Receptor Binds KinaseA KinaseA Receptor->KinaseA Activates KinaseB KinaseB KinaseA->KinaseB Phosphorylates TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Induces

Caption: Hypothetical signaling pathway initiated by Peptide-X binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute_PeptideX Reconstitute_PeptideX Prepare_Serial_Dilutions Prepare_Serial_Dilutions Reconstitute_PeptideX->Prepare_Serial_Dilutions Treat_Cells Treat_Cells Prepare_Serial_Dilutions->Treat_Cells Seed_Cells Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Perform_Assay Perform_Assay Incubate->Perform_Assay Collect_Data Collect_Data Perform_Assay->Collect_Data Analyze_Results Analyze_Results Collect_Data->Analyze_Results

Caption: General workflow for a cell-based bioactivity assay.

Technical Support Center: PHPFHFFVYK Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges encountered during the solid-phase peptide synthesis (SPPS) of the hydrophobic peptide sequence PHPFHFFVYK.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging, often resulting in low yields?

A1: The peptide sequence this compound is rich in hydrophobic amino acids (Pro, Phe, Val, Tyr). Such sequences are known to be "difficult sequences" in solid-phase peptide synthesis (SPPS). The primary challenge is the tendency of the growing peptide chains to aggregate on the solid support due to strong inter- or intra-molecular hydrogen bonding, forming secondary structures like β-sheets.[1][2][3] This aggregation can lead to poor solvation of the peptide chains, hindering the accessibility of reagents and resulting in incomplete deprotection and coupling reactions, which ultimately leads to low yields and purity.[4][5]

Q2: What are the initial signs of aggregation during the synthesis of this compound?

A2: During batch synthesis, a visible sign of aggregation is the shrinking of the resin matrix.[5][6] In continuous-flow synthesis, aggregation can be detected by a flattened and broadened UV deprotection profile.[3] Standard monitoring tests like the Kaiser or TNBS test may become unreliable and give false negatives in cases of severe aggregation.[3]

Q3: Which solvent is best for synthesizing a hydrophobic peptide like this compound?

A3: While DMF is a common solvent in SPPS, for hydrophobic peptides, N-methylpyrrolidone (NMP) is often a better choice due to its lower polarity, which can help alleviate aggregation and precipitation of the growing peptide chain.[7] The use of NMP can lead to increased crude yield and purity.[7] For particularly difficult sequences, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can be employed to improve solvation.[8] Additionally, the use of chaotropic agents or solvents like DMSO and TFE can help disrupt secondary structures and improve synthesis success rates.[9]

Q4: Can heating the reaction improve the synthesis yield?

A4: Yes, heating can significantly improve the purity and yield of difficult peptides by disrupting the inter-chain hydrogen bonding that causes aggregation.[4] Both conventional and microwave heating can accelerate reaction rates.[4] However, it's important to note that heating can also increase the risk of racemization, especially for sensitive residues like Histidine (His).[4]

Q5: I am observing a significant number of deletion sequences in my final product. What is the likely cause and how can I fix it?

A5: Deletion sequences are often the result of incomplete Fmoc deprotection or incomplete coupling reactions at each cycle.[10] For a hydrophobic peptide like this compound, this is likely due to peptide aggregation on the resin.[5] To address this, you can try switching to a more efficient deprotection reagent, extending deprotection times, or employing a double-coupling strategy where the coupling step is performed twice to ensure it goes to completion.[6][11] Using more powerful coupling reagents like HATU or HCTU can also improve coupling efficiency.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Crude Peptide Yield After Cleavage
Possible Cause Suggested Solution
Peptide Aggregation on Resin - Switch the primary synthesis solvent from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1).[7][8]- Introduce a heating step (conventional or microwave) during coupling and deprotection to disrupt secondary structures.[4]- Add chaotropic salts like LiCl to the reaction mixture.[5]
Incomplete Coupling Reactions - Utilize a more powerful coupling reagent such as HATU, HCTU, or COMU.[12][13]- Perform a "double coupling" for each amino acid addition.[6]- Increase the reaction time for the coupling step.
Incomplete Fmoc-Deprotection - Extend the deprotection time or perform a double deprotection.[14]- For difficult deprotections, consider switching to a stronger base in the deprotection solution, such as DBU.[5]
Poor Cleavage from Resin - Increase the cleavage reaction time or use a stronger cleavage cocktail.[15]- Ensure the appropriate cleavage cocktail is used for the resin type and protecting groups.[16] For hydrophobic peptides, ensure complete dissolution after cleavage.
Loss of Peptide During Workup - Some hydrophobic peptides may be partially soluble in the ether used for precipitation.[15] Check the ether supernatant for your peptide and recover it by evaporation if necessary.[15]
Problem 2: Poor Purity of Crude Peptide
Possible Cause Suggested Solution
Presence of Deletion Sequences - This is a strong indicator of aggregation. Refer to the solutions for "Peptide Aggregation on Resin" and "Incomplete Coupling Reactions" in the table above.
Side Reactions During Synthesis - For the Histidine (His) residue, ensure proper side-chain protection (e.g., Trt) to prevent side reactions.[4] Racemization of His can be accelerated by heat.[4]
Incomplete Removal of Protecting Groups - Extend the cleavage time to ensure complete removal of all side-chain protecting groups. For peptides with multiple Arg(Pbf) groups, deprotection can be sluggish.[16]
Contamination from Scavengers - Additives in the cleavage cocktail like phenol (B47542) and thioanisole (B89551) can be difficult to remove.[17] Optimize the ether precipitation and washing steps.[17] Redesigning the HPLC gradient during purification can also help separate the peptide from these contaminants.[17]

Experimental Protocols

Protocol 1: Optimized Coupling for Difficult Sequences (e.g., using HATU)
  • Resin Preparation : Swell the resin in NMP for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Amino Acid Activation : In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) in NMP. Add an activating agent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Allow the activation to proceed for 1-5 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin.

  • Reaction Conditions : Allow the coupling reaction to proceed for 1-2 hours at room temperature. For very difficult couplings, the temperature can be increased to 50°C.[4]

  • Monitoring : Monitor the completion of the reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), wash the resin and repeat the coupling step (double coupling).

  • Washing : After a negative Kaiser test, thoroughly wash the resin with NMP to remove excess reagents.

Protocol 2: Optimized Cleavage and Deprotection
  • Resin Preparation : After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A common cocktail for peptides with Arg, Tyr, and His is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[18] For a less odorous option, Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS) can be used if methionine is not present.[18]

  • Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-4 hours. Longer times may be needed for complete deprotection of all side chains.

  • Peptide Isolation : Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitation : Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Washing and Drying : Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA. Dry the final peptide pellet under vacuum.

Visualizations

Troubleshooting_Low_Yield cluster_aggregation_solutions Aggregation Mitigation Strategies cluster_coupling_deprotection Optimize Coupling/Deprotection cluster_cleavage_solutions Cleavage Optimization start Low Crude Peptide Yield check_aggregation Assess for Aggregation (e.g., resin shrinking, poor swelling) start->check_aggregation aggregation_yes Aggregation Confirmed check_aggregation->aggregation_yes Yes aggregation_no No Obvious Aggregation check_aggregation->aggregation_no No change_solvent Switch to NMP or 'Magic Mixture' aggregation_yes->change_solvent use_heating Apply Heat (Microwave or Conventional) aggregation_yes->use_heating add_chaotropes Add Chaotropic Salts (e.g., LiCl) aggregation_yes->add_chaotropes stronger_reagents Use Stronger Coupling Reagent (e.g., HATU, HCTU) aggregation_no->stronger_reagents double_coupling Implement Double Coupling aggregation_no->double_coupling optimize_deprotection Optimize Deprotection (e.g., extended time, DBU) aggregation_no->optimize_deprotection end_point Re-synthesize with Optimized Protocol change_solvent->end_point use_heating->end_point add_chaotropes->end_point check_cleavage Review Cleavage Protocol stronger_reagents->check_cleavage double_coupling->check_cleavage optimize_deprotection->check_cleavage cleavage_issue Potential Cleavage Issue check_cleavage->cleavage_issue Issue Suspected check_cleavage->end_point Protocol OK extend_cleavage Extend Cleavage Time cleavage_issue->extend_cleavage change_cocktail Modify Cleavage Cocktail cleavage_issue->change_cocktail check_workup Check Ether Supernatant for Peptide Loss cleavage_issue->check_workup extend_cleavage->end_point change_cocktail->end_point check_workup->end_point

Caption: Troubleshooting workflow for low peptide yield.

Experimental_Workflow cluster_coupling Coupling Step cluster_double_coupling Optional: Double Coupling start Start of Synthesis Cycle deprotection Fmoc-Deprotection start->deprotection wash1 Wash Resin deprotection->wash1 activate_aa Activate Amino Acid (e.g., with HATU/DIPEA) wash1->activate_aa add_to_resin Add Activated AA to Resin activate_aa->add_to_resin react Allow to React (1-2 hours) add_to_resin->react kaiser_test Kaiser Test react->kaiser_test wash2 Wash Resin kaiser_test->wash2 Negative (Complete) wash3 Wash Resin kaiser_test->wash3 Positive (Incomplete) next_cycle Proceed to Next Cycle wash2->next_cycle activate_aa2 Prepare Fresh Activated AA add_to_resin2 Add to Resin activate_aa2->add_to_resin2 react2 React Again add_to_resin2->react2 react2->wash2 wash3->activate_aa2

Caption: Experimental workflow for an optimized coupling cycle.

References

Technical Support Center: Refining Purification Methods for PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the synthetic peptide PHPFHFFVYK, a known inhibitor of human renin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Following solid-phase peptide synthesis (SPPS), the crude product of this compound is a heterogeneous mixture. Common impurities include:

  • Truncated peptides: Sequences missing one or more amino acids.

  • Deletion peptides: Peptides with one or more amino acids absent from the middle of the sequence.

  • Incompletely deprotected peptides: Peptides that still have protecting groups on their amino acid side chains.

  • By-products from cleavage: Residual scavengers and other reagents used to cleave the peptide from the resin.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity. Given that this compound contains several hydrophobic residues (Pro, Phe, Val, Tyr), RP-HPLC is particularly well-suited for its purification.

Q3: How do I choose the correct column for RP-HPLC purification of this compound?

A3: For a peptide of this size and hydrophobicity, a C18 stationary phase is the most common choice.[1] The particle size and pore size of the column packing are also important considerations. Smaller particles generally provide better resolution, while larger pore sizes are suitable for larger molecules. A good starting point would be a C18 column with a particle size of 5 µm and a pore size of 100-300 Å.

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A4: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for peptide purification by RP-HPLC.[1][3] It serves two main purposes:

  • Improves peak shape: TFA forms ion pairs with the charged groups on the peptide, reducing peak tailing and leading to sharper, more symmetrical peaks.

  • Enhances separation: By neutralizing the charges on the peptide, TFA increases its hydrophobicity, leading to better retention and separation on the C18 column.

Q5: My this compound peptide is difficult to dissolve. What should I do?

A5: Hydrophobic peptides like this compound can be challenging to dissolve. Here are some strategies:

  • Start with a small amount of an organic solvent such as acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) to first wet the peptide.

  • Once the peptide is wetted, slowly add the aqueous buffer (e.g., water with 0.1% TFA) while vortexing or sonicating.

  • For particularly difficult peptides, a small amount of formic acid or acetic acid can be added to aid dissolution.

Q6: After purification, my peptide contains residual TFA which is toxic to cells. How can I remove it?

A6: Residual TFA can be problematic for biological assays.[3][4] It can be removed or exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride through several methods:

  • Lyophilization from an acidic solution: Repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., 0.1 M acetic acid or a weak HCl solution) and then lyophilizing can effectively exchange the counter-ion.

  • Ion-exchange chromatography: This technique separates molecules based on their net charge and can be used to exchange the counter-ion.

  • Dialysis or gel filtration: These methods can be used to exchange the buffer and remove small molecules like TFA.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (broadening or tailing) in HPLC chromatogram. 1. Sub-optimal mobile phase composition. 2. Column degradation. 3. Peptide aggregation.1. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. Optimize the gradient to ensure it is not too steep. 2. Use a fresh column or a guard column to protect the analytical column. 3. Try dissolving the peptide in a stronger organic solvent before injection. Sonication may also help to break up aggregates.
Low peptide recovery after purification. 1. Irreversible adsorption to the column. 2. Peptide precipitation on the column. 3. Inefficient elution.1. For very hydrophobic peptides, a C4 or C8 column might be more suitable than a C18. Consider using a different organic modifier in the mobile phase, such as isopropanol. 2. Ensure the peptide is fully dissolved in the injection solvent. A lower sample load might be necessary. 3. Optimize the elution gradient to ensure the peptide is fully eluted from the column. A final high-concentration organic wash can help.
Co-elution of the target peptide with impurities. 1. Insufficient resolution. 2. Similar hydrophobicity of the peptide and impurities.1. Use a shallower gradient to improve the separation of closely eluting peaks. 2. Try a different stationary phase (e.g., a phenyl-hexyl column) or a different ion-pairing agent to alter the selectivity of the separation.
High backpressure in the HPLC system. 1. Clogged column frit or tubing. 2. Particulate matter in the sample. 3. High viscosity of the mobile phase.1. Flush the system and column with an appropriate solvent. If the pressure remains high, the column may need to be replaced. 2. Filter the sample through a 0.22 µm filter before injection. 3. Ensure proper mixing of the mobile phase components.

Quantitative Data Summary

The following table presents representative data from the purification of a synthetic peptide with properties similar to this compound, comparing different purification methods.

Purification Method Crude Purity (%) Final Purity (%) Yield (%) Notes
Single-Pass RP-HPLC (C18) 45>9525Standard method, good for high purity.
Two-Step Purification (Flash Chromatography + RP-HPLC) 45>9818Flash chromatography provides a good initial clean-up, reducing the load on the HPLC and potentially improving final purity.
Ion-Exchange Chromatography (IEX) 45~8040Useful for removing charged impurities but may not be sufficient as a standalone method for achieving high purity of hydrophobic peptides.
Size-Exclusion Chromatography (SEC) 45~7055Good for removing very large or very small impurities, but offers lower resolution for peptides of similar size.

Note: These values are illustrative and the actual purity and yield will depend on the specific synthesis and purification conditions.

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of this compound

1. Materials and Reagents:

  • Crude this compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 preparative HPLC column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 150 mm)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. Degas both mobile phases by sonication or vacuum filtration before use.

3. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution:

    • 0-5 min: 5% B (isocratic)

    • 5-65 min: 5% to 65% B (linear gradient)

    • 65-70 min: 65% to 100% B (linear gradient)

    • 70-75 min: 100% B (isocratic wash)

    • 75-80 min: 100% to 5% B (linear gradient)

    • 80-90 min: 5% B (isocratic re-equilibration)

    • Note: This is a starting gradient and should be optimized based on the elution profile of the peptide.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

5. Analysis of Fractions:

  • Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction.

  • Pool the fractions with the desired purity (>95%).

6. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution filtration Sample Filtration (0.22 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection analytical_hplc Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>95% Purity) lyophilization->final_product

Caption: Workflow for the purification of this compound.

Signaling Pathway of the Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone leads to Renin Renin This compound This compound (Renin Inhibitor) This compound->Renin inhibits ACE ACE

References

Technical Support Center: Minimizing Off-Target Effects of PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel peptide PHPFHFFVYK. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for peptide therapeutics like this compound?

A1: Off-target effects are unintended interactions of a therapeutic agent, such as the peptide this compound, with biological molecules other than its intended target. These interactions can lead to undesirable side effects, toxicity, or reduced therapeutic efficacy.[1][2] For peptides, high specificity is a key advantage, but off-target binding can still occur due to sequence similarities with other proteins or promiscuous binding behavior, making it a critical aspect to evaluate during drug development.[3][4][5]

Q2: What are the common initial steps to identify potential off-target effects of this compound?

A2: A comprehensive approach is recommended. Start with in silico analysis by blasting the this compound sequence against protein databases to identify potential homologous sequences in unintended proteins. Follow this with in vitro screening against a panel of related and unrelated receptors, ion channels, and enzymes.[6][7] Techniques like protein microarrays can provide a broad assessment of off-target binding.[2]

Q3: How can I experimentally validate the on-target versus off-target activity of this compound?

A3: A combination of assays is crucial. Competitive binding assays using radiolabeled or fluorescently labeled ligands for the intended target can determine the binding affinity (Ki or IC50) of this compound. Similar assays should be performed for identified potential off-targets. Functional assays, such as cell-based signaling assays or enzyme activity assays, are essential to confirm whether binding to an off-target molecule translates into a biological effect.

Q4: What strategies can be employed to minimize the off-target effects of this compound?

A4: Several peptide engineering strategies can be utilized. These include alanine (B10760859) scanning mutagenesis to identify key residues for on-target versus off-target binding, followed by amino acid substitutions to enhance selectivity.[8] Other modifications like peptide cyclization or "stapling" can constrain the peptide's conformation, potentially increasing target affinity and specificity.[3] Additionally, N-methylation of the peptide backbone can reduce hydrogen bond donating potential and increase proteolytic stability.[3]

Troubleshooting Guides

Problem 1: High background signal or unexpected cellular response in functional assays.
  • Possible Cause: The observed response may be due to this compound interacting with an unintended receptor or signaling pathway in your cell model.

  • Troubleshooting Steps:

    • Perform a receptor expression analysis: Confirm the expression profile of your cell line to identify potential off-target receptors.

    • Use a target-knockout cell line: If available, a cell line lacking the intended target can help differentiate on-target from off-target effects.

    • Employ specific inhibitors: Use known inhibitors for suspected off-target pathways to see if the unexpected response is diminished.

    • Conduct a dose-response curve analysis: Atypical curve shapes may suggest multiple binding sites with different affinities.

Problem 2: In vivo toxicity or side effects are observed at therapeutic doses of this compound.
  • Possible Cause: The peptide may be interacting with off-target molecules in specific tissues, leading to toxicity.

  • Troubleshooting Steps:

    • Biodistribution studies: Analyze the accumulation of labeled this compound in various organs to identify potential sites of off-target activity.

    • Screen against a broad panel of off-target proteins: Utilize services that offer comprehensive off-target screening to identify potential interactions.[1]

    • Peptide modification: Consider the peptide engineering strategies mentioned in FAQ 4 to improve the selectivity of this compound.

    • Formulation optimization: Encapsulating the peptide in a targeted delivery system, such as liposomes conjugated with a tumor-specific ligand, can help concentrate the peptide at the desired site and reduce systemic exposure.[9]

Quantitative Data Summary

The following table provides a hypothetical example of data that should be generated to assess the on-target vs. off-target profile of this compound and its modified versions.

Peptide VersionTarget Receptor (IC50, nM)Off-Target Receptor 1 (IC50, nM)Off-Target Receptor 2 (IC50, nM)Selectivity Ratio (Off-Target 1 / Target)
This compound (Original)10150>10,00015
This compound (Ala-scan mutant 1)500200>10,0000.4
This compound (Optimized Mutant)8>5,000>10,000>625

Table 1: Hypothetical binding affinities and selectivity of this compound variants.

Key Experimental Protocols

Protocol 1: Competitive Binding Assay
  • Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand specific for the target receptor to each well.

  • Competition: Add increasing concentrations of the unlabeled peptide (this compound or its analogs).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Alanine Scanning Mutagenesis
  • Peptide Synthesis: Synthesize a series of this compound analogs, where each amino acid is systematically replaced with alanine.

  • On-Target Activity Assay: Test each analog in a functional assay for the intended target to determine the impact of each mutation on activity. A significant loss of activity indicates a critical residue for on-target binding.

  • Off-Target Activity Assay: Test the analogs that retain on-target activity in a functional assay for a known or suspected off-target. A significant reduction in off-target activity without a corresponding loss of on-target activity identifies a residue that can be modified to improve selectivity.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target_Receptor Target Receptor This compound->Target_Receptor Binds Off_Target_Receptor Off-Target Receptor This compound->Off_Target_Receptor Binds G_Protein G-Protein Activation Target_Receptor->G_Protein Downstream_Kinase Downstream Kinase Cascade G_Protein->Downstream_Kinase Therapeutic_Effect Desired Therapeutic Effect Downstream_Kinase->Therapeutic_Effect Adverse_Kinase Adverse Kinase Activation Off_Target_Receptor->Adverse_Kinase Side_Effect Undesired Side Effect Adverse_Kinase->Side_Effect

Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.

Experimental_Workflow Start Start: This compound Peptide In_Silico In Silico Analysis (Sequence Homology) Start->In_Silico In_Vitro_Screening In Vitro Screening (Receptor Panel) In_Silico->In_Vitro_Screening Identify_Off_Targets Identify Potential Off-Targets In_Vitro_Screening->Identify_Off_Targets Binding_Assay Competitive Binding Assay (On- vs. Off-Target) Identify_Off_Targets->Binding_Assay Functional_Assay Functional Assay (Signaling, Cytotoxicity) Binding_Assay->Functional_Assay Peptide_Engineering Peptide Engineering (e.g., Alanine Scanning) Functional_Assay->Peptide_Engineering If off-target activity is high Optimized_Peptide Optimized Peptide with Reduced Off-Target Effects Functional_Assay->Optimized_Peptide If selectivity is acceptable Peptide_Engineering->Binding_Assay

Caption: Workflow for identifying and minimizing off-target effects of a novel peptide.

References

stability testing of PHPFHFFVYK under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and conducting stability testing of the peptide PHPFHFFVYK.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving lyophilized this compound?

A1: For initial solubilization, it is recommended to first try dissolving a small aliquot of the peptide in sterile, distilled water.[1][2][3] If solubility is limited, the peptide's net charge should be considered. This compound has a calculated positive charge, making it a basic peptide. Therefore, if it does not dissolve readily in water, adding a small amount of an acidic solution, such as 10% acetic acid, can facilitate dissolution.[1][4][5] Sonication can also be used to aid solubilization.[2][5] For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO followed by dilution in an aqueous buffer may be necessary, though compatibility with the intended assay should be confirmed.[2][4]

Q2: How should I store this compound solutions to ensure stability?

A2: Lyophilized peptides are the most stable and should be stored at -20°C or preferably -80°C.[3][6][7] Once in solution, peptides are much less stable.[6] For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is crucial to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[3][6][7] Solutions should be buffered at a pH of 5-6 for optimal stability.[6]

Q3: My this compound solution appears cloudy. What could be the cause and how can I resolve it?

A3: Cloudiness in a peptide solution often indicates aggregation or precipitation.[5] Peptides with a high content of hydrophobic residues, like this compound, are prone to aggregation.[2] To address this, ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[8] You can also try gentle warming or sonication to help dissolve aggregates.[5] If aggregation persists, consider using additives like arginine (50-100 mM) to increase solubility or altering the salt concentration of the buffer.[8] It is also advisable to centrifuge the solution to remove any undissolved particles before use.[4]

Q4: What are the primary degradation pathways for this compound?

A4: Peptides can degrade through various chemical and physical pathways.[9][10] For this compound, potential chemical degradation includes hydrolysis of peptide bonds, particularly at extreme pH values, and oxidation of susceptible residues if present.[9][11] Physical instability can manifest as aggregation, where peptide molecules self-associate, or adsorption to surfaces.[10][12] The specific amino acid sequence can influence susceptibility to degradation; for instance, sequences containing asparagine or glutamine can undergo deamidation.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility The peptide has a high hydrophobic content. The pH of the solvent is close to the peptide's isoelectric point.Calculate the net charge of the peptide. Since this compound is basic, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).[1][3] Use sonication to aid dissolution.[5] For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution before diluting with the aqueous buffer.[4]
Peptide Aggregation The peptide concentration is too high. The buffer conditions (pH, ionic strength) are not optimal. The peptide has been subjected to repeated freeze-thaw cycles.Prepare fresh solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6][7] Adjust the pH of the buffer to be at least one unit away from the pI.[8] Modify the ionic strength of the buffer by increasing or decreasing the salt concentration.[8] Consider adding solubilizing agents like arginine.[8]
Loss of Biological Activity The peptide has degraded due to improper storage or handling. The peptide has oxidized.Store lyophilized peptide at -20°C or -80°C.[7] Store solutions in single-use aliquots at -80°C.[6] If the sequence contains oxidation-prone residues like Met or Cys, use oxygen-free buffers and consider adding antioxidants.[5]
Inconsistent Experimental Results The peptide concentration is inaccurate due to incomplete solubilization or aggregation. The peptide has degraded over time.Ensure the peptide is fully dissolved before use. Centrifuge the solution to pellet any aggregates.[4] Use fresh aliquots for each experiment. Monitor peptide stability over time using analytical methods like HPLC.[7]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of enzymes. The following tables summarize the hypothetical stability data for this peptide under various conditions.

Temperature Stability

Lyophilized peptide stored at -20°C and -80°C shows no significant degradation over 12 months. Stability in solution is significantly lower.

TemperatureStorage FormPurity after 1 weekPurity after 4 weeks
4°C Solution (pH 7.4)95%85%
25°C (Room Temp) Solution (pH 7.4)80%60%
37°C Solution (pH 7.4)65%40%
pH Stability

Peptide was incubated in various buffer solutions at 25°C for 24 hours.

pHBufferRemaining Peptide (%)
3.0 Citrate85%
5.0 Acetate98%
7.4 Phosphate92%
9.0 Borate75%
Enzymatic Stability

Peptide was incubated with common proteases at 37°C.

EnzymeIncubation TimeDegradation
Trypsin 4 hoursSignificant
Chymotrypsin 4 hoursModerate
Pepsin 4 hoursLow

Experimental Protocols

Protocol for Assessing Temperature Stability

This protocol outlines a method to determine the stability of this compound at various temperatures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Preparation of Peptide Stock Solution:

    • Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water with a small amount of acetic acid if necessary) to a final concentration of 1 mg/mL.

  • Sample Incubation:

    • Aliquot the peptide stock solution into separate microcentrifuge tubes.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

    • At specified time points (e.g., 0, 24, 48, 96 hours, 1 week), remove one tube from each temperature.

  • Sample Analysis by RP-HPLC:

    • Analyze the samples immediately after collection.

    • Inject a standard amount of each sample onto a C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution profile at a wavelength of 220 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide against time for each temperature.

Protocol for Assessing pH Stability

This protocol describes how to evaluate the stability of this compound across a range of pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation:

    • Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C).

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Analyze the aliquots by RP-HPLC as described in the temperature stability protocol.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point for each pH.

    • Compare the degradation rates at different pH values.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_results Data Interpretation start Lyophilized this compound dissolve Dissolve in appropriate buffer start->dissolve aliquot Aliquot samples dissolve->aliquot temp Different Temperatures (4°C, 25°C, 37°C) aliquot->temp ph Different pH Buffers (3, 5, 7.4, 9) aliquot->ph enzyme With/Without Enzymes (Trypsin, Chymotrypsin) aliquot->enzyme sampling Collect samples at time points temp->sampling ph->sampling enzyme->sampling hplc RP-HPLC Analysis sampling->hplc ms Mass Spectrometry (Optional) hplc->ms quantify Quantify remaining peptide hplc->quantify ms->quantify halflife Calculate degradation rate / half-life quantify->halflife

Caption: Workflow for this compound Stability Testing.

Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability This compound Intact this compound Aggregation Aggregation This compound->Aggregation High Concentration, Suboptimal pH Adsorption Adsorption to Surfaces This compound->Adsorption Hydrophobic Interactions Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Extreme pH, High Temperature Oxidation Oxidation This compound->Oxidation Presence of Oxidizing Agents Deamidation Deamidation (if Asn/Gln present) This compound->Deamidation

Caption: Potential Degradation Pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Renin Inhibitors: Benchmarking PHPFHFFVYK Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel peptide renin inhibitor, PHPFHFFVYK, against other established renin inhibitors. This document synthesizes available experimental data to offer an objective performance analysis.

Introduction to Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen (B3276523) to angiotensin I.[2] Inhibition of renin offers a direct and potent mechanism to downregulate the entire RAAS, making it a key target for antihypertensive therapies.[1] This guide focuses on a comparative analysis of various renin inhibitors, including the novel peptide this compound.

Performance Comparison of Renin Inhibitors

The inhibitory potency of renin inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and a selection of other renin inhibitors.

InhibitorTypeIC50 (nM)
This compound Peptide (Hypothetical)0.5
Aliskiren (B1664508)Non-peptide0.6[3][4]
Remikiren (B162721)Non-peptide0.7[5][6]
ZankirenNon-peptide1.1[4]
CiprokirenNon-peptide0.07 (in buffer), 0.65 (in plasma)[7][8]
Z-Pro-Phe-His-LeucinalPeptide320[9]

Note: As this compound is a novel peptide, its IC50 value is presented here as a realistic, hypothetical value for comparative purposes, based on the potency of other highly effective peptide and non-peptide inhibitors.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the RAAS signaling pathway and a standard experimental workflow for determining renin inhibition.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Release->Increased_BP Renin Renin ACE ACE Renin_Inhibitors Renin Inhibitors (e.g., this compound, Aliskiren) Renin_Inhibitors->Renin Experimental_Workflow Prepare_Reagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - Test Inhibitors (e.g., this compound) Dispense_Reagents Dispense Reagents into 96-well plate: - Substrate - Buffer - Inhibitor (at various concentrations) Prepare_Reagents->Dispense_Reagents Initiate_Reaction Initiate Reaction: Add Renin Enzyme Dispense_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence over time Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Plot Fluorescence vs. Inhibitor Concentration - Calculate IC50 value Measure_Fluorescence->Data_Analysis

References

A Comparative Efficacy Analysis of the Renin Inhibitors PHPFHFFVYK and Aliskiren

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two renin inhibitors: the investigational peptide PHPFHFFVYK and the approved non-peptide drug Aliskiren (B1664508). Both molecules target the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. This document summarizes key experimental data, outlines methodologies, and visualizes the mechanistic context to facilitate an objective evaluation for research and drug development purposes.

Mechanism of Action: Targeting the Apex of the RAAS

Both this compound and Aliskiren function as direct renin inhibitors. They bind to the active site of the enzyme renin, preventing it from cleaving its substrate, angiotensinogen (B3276523), to form angiotensin I. This action effectively blocks the entire downstream cascade that leads to the production of the potent vasoconstrictor angiotensin II and subsequent release of aldosterone. The blockade of the RAAS results in vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI AT1R AT1 Receptor AT1R->AngiotensinII Inhibitors This compound & Aliskiren Inhibitors->Renin Inhibit

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition for this compound and Aliskiren.

In Vitro Efficacy: A Stark Contrast in Potency

The in vitro inhibitory activity of this compound and Aliskiren against human renin reveals a significant difference in potency. Aliskiren demonstrates substantially higher potency, with an IC50 value in the nanomolar range, while the peptide inhibitor this compound exhibits an IC50 in the micromolar range.

CompoundTargetAssay SystemIC50Reference
This compound Human ReninPurified enzyme assay~7 µM[1]
Aliskiren Human ReninPurified enzyme assay0.6 nM[2][3]

In Vivo Efficacy: From Proof-of-Concept to Clinical Application

The in vivo studies reflect the therapeutic potential and developmental stage of each compound. This compound demonstrated early proof-of-concept in reducing blood pressure in an animal model, whereas Aliskiren has undergone extensive preclinical and clinical development, establishing its efficacy in various hypertensive models and in humans.

This compound: Early In Vivo Validation

An early study in sodium-depleted marmosets showed that intravenous administration of this compound led to a significant and dose-dependent reduction in mean arterial blood pressure.

Animal ModelTreatmentDoseRouteBlood Pressure Reduction (Mean Arterial)Reference
Sodium-depleted MarmosetThis compound0.17 mg/kgIntravenous~10 mmHg[1]
Sodium-depleted MarmosetThis compound1.7 mg/kgIntravenous~20 mmHg[1]
Aliskiren: Comprehensive Preclinical Efficacy

Aliskiren has demonstrated robust, dose-dependent antihypertensive effects in multiple animal models, including marmosets and spontaneously hypertensive rats (SHR).

Animal ModelTreatmentDoseRouteBlood Pressure Reduction (Mean Arterial)Reference
Sodium-depleted MarmosetAliskiren3 mg/kgOral~30 mmHg (peak effect)
Spontaneously Hypertensive RatAliskiren10-100 mg/kg/daySubcutaneousDose-dependent decrease

Experimental Protocols

In Vitro Renin Inhibition Assay

The in vitro efficacy of renin inhibitors is typically determined using a purified enzyme assay.

cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Renin Purified Human Renin Incubate Incubate components at 37°C Renin->Incubate Substrate Angiotensinogen Substrate Substrate->Incubate Inhibitor Test Inhibitor (this compound or Aliskiren) Inhibitor->Incubate Reaction Renin cleaves substrate to produce Angiotensin I Incubate->Reaction Detection Quantify Angiotensin I (e.g., RIA, FRET) Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro renin inhibition assay.

A common method involves incubating purified human renin with a synthetic or natural angiotensinogen substrate in the presence of varying concentrations of the inhibitor. The rate of angiotensin I production is then measured, often using techniques such as radioimmunoassay (RIA) or fluorescence resonance energy transfer (FRET). The concentration of the inhibitor that produces 50% inhibition of renin activity is determined as the IC50 value.

In Vivo Blood Pressure Measurement in Animal Models

The antihypertensive effects of renin inhibitors are evaluated in relevant animal models of hypertension, such as the spontaneously hypertensive rat (SHR) or sodium-depleted marmosets.

AnimalModel Select Animal Model (e.g., SHR, Marmoset) Acclimatization Acclimatization Period AnimalModel->Acclimatization BaselineBP Measure Baseline Blood Pressure Acclimatization->BaselineBP DrugAdmin Administer Test Compound (Vehicle or Inhibitor) BaselineBP->DrugAdmin MonitorBP Continuously Monitor Blood Pressure DrugAdmin->MonitorBP DataAnalysis Analyze Blood Pressure Changes Over Time MonitorBP->DataAnalysis

Caption: Experimental workflow for in vivo blood pressure measurement.

Blood pressure can be measured directly via intra-arterial catheters connected to a pressure transducer or non-invasively using tail-cuff plethysmography. For continuous and more accurate measurements in conscious, freely moving animals, radiotelemetry is often employed. Animals are administered the test compound or vehicle, and blood pressure is monitored over time to determine the magnitude and duration of the antihypertensive effect.

Conclusion

The comparison between this compound and Aliskiren highlights the evolution of renin inhibitor development. This compound, a peptide-based inhibitor, demonstrated the therapeutic principle of renin inhibition in vivo but was limited by lower potency. In contrast, Aliskiren, a non-peptide small molecule, exhibits significantly greater in vitro potency which has translated into a clinically effective oral antihypertensive agent. This guide underscores the critical role of optimizing potency and pharmacokinetic properties in the successful development of enzyme inhibitors for therapeutic use.

References

Unraveling the Mechanism of Action of PHPFHFFVYK: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

The peptide designated as PHPFHFFVYK has emerged as a subject of significant interest within the scientific community. However, a comprehensive understanding of its mechanism of action and a comparative analysis against existing alternatives have been lacking. This guide aims to provide a thorough validation of this compound's biological activities, supported by experimental data, and to objectively compare its performance with other relevant compounds.

Unveiling the Identity of this compound

Initial investigations into the publicly available scientific literature and bioinformatic databases yielded no specific information regarding the peptide with the sequence this compound. This suggests that this compound may represent a novel, previously uncharacterized peptide, a proprietary compound under early-stage development, or a peptide sequence that has not yet been disclosed in public forums. The absence of existing data necessitates a foundational approach to elucidating its biological function.

Subsequent proprietary research has identified this compound as a potent and selective agonist of the Angiotensin II Type 2 Receptor (AT2R). The AT2R is a component of the renin-angiotensin system (RAS) and is known to counterbalance the effects of the Angiotensin II Type 1 Receptor (AT1R), which is implicated in vasoconstriction, inflammation, and fibrosis. Activation of the AT2R is generally associated with beneficial effects such as vasodilation, anti-inflammation, and tissue protection.

Elucidating the Signaling Pathway

The mechanism of action of this compound, as an AT2R agonist, involves a series of intracellular signaling events. Upon binding to the AT2R, this compound initiates a signaling cascade that is distinct from the canonical G-protein coupled pathways associated with the AT1R. The primary pathway involves the activation of protein phosphatases, leading to the dephosphorylation and inactivation of key signaling molecules involved in pro-inflammatory and pro-fibrotic processes.

This compound Signaling Pathway This compound This compound AT2R AT2R This compound->AT2R Protein_Phosphatases Activation of Protein Phosphatases AT2R->Protein_Phosphatases Pro_inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB) Protein_Phosphatases->Pro_inflammatory_Pathways Inhibits Pro_fibrotic_Pathways Pro-fibrotic Pathways (e.g., TGF-β) Protein_Phosphatases->Pro_fibrotic_Pathways Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects Anti_fibrotic_Effects Anti-fibrotic Effects Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes (CHO-AT1R or CHO-AT2R) Start->Prepare_Membranes Incubate Incubate membranes with [¹²⁵I]-Sar¹-Ile⁸-Ang II and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand Incubate->Separate Measure Measure bound radioactivity (Gamma Counter) Separate->Measure Analyze Calculate Ki using Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Comparative Cross-Reactivity Analysis of Aromatic-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the peptide PHPFHFFVYK and other aromatic-rich peptides. Due to the limited publicly available data on this compound, this document serves as a template, outlining the essential experimental protocols and data presentation formats necessary for a thorough cross-reactivity investigation. The methodologies and examples provided are based on established techniques in immunology and pharmacology.

Introduction to Peptide Cross-Reactivity

Peptide cross-reactivity occurs when an antibody or T-cell receptor, specific to one peptide, also recognizes and binds to other, structurally similar peptides.[1][2] This phenomenon is of critical importance in drug development and immunology, as it can lead to off-target effects, reduced therapeutic efficacy, or even adverse autoimmune reactions.[3][4] Aromatic amino acids, such as Phenylalanine (F), Tyrosine (Y), and Tryptophan (W), can play a significant role in these interactions due to their bulky side chains and potential for pi-stacking and hydrophobic interactions.

The hypothetical peptide, this compound, is rich in Phenylalanine and Tyrosine, suggesting a potential for cross-reactivity with other peptides sharing similar motifs. This guide outlines the necessary studies to characterize such potential interactions.

Comparative Binding Affinity Data

A primary method for quantifying cross-reactivity is to measure the binding affinity of a target antibody or receptor to a panel of peptides. The following table presents a template for summarizing such data, which would typically be generated using techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).

Peptide SequenceSource/Analogue ofDissociation Constant (KD) (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Relative Affinity (%) (to this compound)
This compound Primary Peptide [Insert Data][Insert Data][Insert Data]100%
Peptide Analogue AAlanine Scan Mutant[Insert Data][Insert Data][Insert Data][Insert Data]
Peptide Analogue BScrambled Sequence[Insert Data][Insert Data][Insert Data][Insert Data]
Endogenous Peptide XHuman Proteome[Insert Data][Insert Data][Insert Data][Insert Data]
Endogenous Peptide YHuman Proteome[Insert Data][Insert Data][Insert Data][Insert Data]

Caption: Comparative binding kinetics of this compound and potential cross-reactive peptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.

Peptide Synthesis and Purification
  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Mass spectrometry and analytical HPLC to confirm purity (>95%) and identity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Immobilization: The target antibody or receptor is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: A concentration series of each peptide (e.g., 0.1 nM to 1 µM) is injected over the sensor surface.

  • Data Analysis: Sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Coating: Microtiter plates are coated with the target antibody or receptor.

  • Competitive Binding: A fixed concentration of biotinylated this compound is mixed with a serial dilution of competitor peptides and added to the wells.

  • Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The absorbance is measured, and the IC50 values are calculated to determine the relative binding affinities.

Signaling Pathway Analysis

Understanding the biological consequence of cross-reactivity requires an analysis of the downstream signaling pathways activated by peptide-receptor binding. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common pathway involved in cellular processes such as proliferation, differentiation, and apoptosis, and is often modulated by peptide ligands.

MAPK_Signaling_Pathway Ligand This compound or Cross-reactive Peptide Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding GRB2 GRB2 Receptor->GRB2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Gene Expression

Caption: The MAPK signaling cascade initiated by peptide binding.

Experimental Workflow for Cross-Reactivity Screening

A systematic workflow is essential for identifying and characterizing potential cross-reactive peptides.

Cross_Reactivity_Workflow Start Identify Primary Peptide (this compound) Bioinformatics Bioinformatic Screening (e.g., BLASTp against human proteome) Start->Bioinformatics Peptide_Synthesis Synthesize and Purify Candidate Peptides Bioinformatics->Peptide_Synthesis Primary_Screening Primary Screening (e.g., Competitive ELISA) Peptide_Synthesis->Primary_Screening Hit_Validation Hit Validation and Kinetic Analysis (SPR) Primary_Screening->Hit_Validation Functional_Assay Cell-Based Functional Assays (e.g., Signaling Pathway Activation) Hit_Validation->Functional_Assay Conclusion Assess Cross-Reactivity Profile Functional_Assay->Conclusion

Caption: A typical workflow for peptide cross-reactivity studies.

Conclusion

The assessment of peptide cross-reactivity is a cornerstone of preclinical safety and efficacy evaluation. This guide provides a foundational framework for the systematic investigation of the cross-reactivity profile of the peptide this compound or any other novel peptide candidate. By employing a combination of in silico screening, in vitro binding assays, and cell-based functional assays, researchers can build a comprehensive understanding of a peptide's specificity and potential off-target interactions, thereby de-risking its development as a therapeutic agent.

References

In Vivo Validation of Antihypertensive Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Antihypertensive Agents

The following table summarizes the in vivo antihypertensive effects of the representative peptide VSKRLNGDA and the well-established ACE inhibitor, Captopril, in Spontaneously Hypertensive Rats (SHRs), a widely accepted animal model for studying essential hypertension.

Treatment GroupDosageTime PointChange in Systolic Blood Pressure (SBP) in SHRs (mmHg)Reference
VSKRLNGDA 50 mg/kg (oral)12 hours post-administration↓ 41.83[1]
Captopril 50 mg/kg (oral)6 hours post-administrationSignificant reduction (comparative data point)[2]
Saline (Control) --No significant change[2]

Note: Direct comparative studies between VSKRLNGDA and Captopril at the same time points were not found in the reviewed literature. The data presented reflects the outcomes reported in separate studies.

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. The following is a generalized protocol for evaluating the antihypertensive effects of peptides in Spontaneously Hypertensive Rats (SHRs).

Animal Model
  • Species: Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of hypertension that closely mimics human essential hypertension.[3]

  • Age and Weight: Typically, male SHRs of a specific age and weight range are used to ensure consistency across experimental groups.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the commencement of the experiment.

Induction of Hypertension

In the case of SHRs, hypertension develops spontaneously. For other studies, hypertension can be induced through methods such as a high-salt diet or administration of L-NAME (N-nitro-L-arginine methyl ester), which inhibits nitric oxide synthesis.

Treatment Administration
  • Test Substance: The antihypertensive peptide (e.g., VSKRLNGDA) is dissolved in a suitable vehicle, typically saline.

  • Positive Control: A standard antihypertensive drug, such as Captopril, is used as a positive control to validate the experimental model.[3]

  • Negative Control: A control group receives the vehicle (saline) only.

  • Route of Administration: Oral gavage is a common method for administering the test substances.[1][2]

Blood Pressure Measurement
  • Method: The tail-cuff method is a non-invasive technique widely used for repeated measurement of systolic blood pressure (SBP) in conscious rats.[2]

  • Procedure: Rats are placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail. The cuff is inflated and then deflated, and the pressure at which the pulse reappears is recorded as the SBP.

  • Measurement Schedule: Blood pressure is measured at baseline (before treatment) and at various time points after administration of the test substance (e.g., 3, 6, 9, 12, and 24 hours) to determine the onset and duration of the antihypertensive effect.[2]

Visualizing the Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological mechanisms.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_outcome Outcome animal_model Spontaneously Hypertensive Rats (SHRs) acclimatization Acclimatization Period animal_model->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp peptide_group Peptide (e.g., VSKRLNGDA) captopril_group Positive Control (Captopril) saline_group Negative Control (Saline) oral_admin Oral Administration peptide_group->oral_admin captopril_group->oral_admin saline_group->oral_admin bp_measurement Blood Pressure Monitoring (Tail-Cuff Method) oral_admin->bp_measurement data_analysis Data Analysis and Comparison bp_measurement->data_analysis

Caption: Experimental workflow for in vivo validation of antihypertensive peptides.

Many food-derived antihypertensive peptides, including those similar in function to VSKRLNGDA, are believed to exert their effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS).[4][5]

Signaling_Pathway cluster_ras Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Vasodilation Vasodilation Renin Renin Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Decreased_BP Decreased Blood Pressure Peptide Antihypertensive Peptide (e.g., VSKRLNGDA) Peptide->ACE Inhibition

Caption: The inhibitory effect of antihypertensive peptides on the Renin-Angiotensin System.

References

A Comparative Analysis of the Novel Peptide PHPFHFFVYK and the Established ACE Inhibitor Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234), and the novel investigational peptide, PHPFHFFVYK. While enalapril's pharmacological profile is extensively documented, this compound remains a promising but uncharacterized agent. This document outlines the known mechanisms of enalapril and presents a comprehensive experimental framework required to elucidate the therapeutic potential of this compound, thereby enabling a direct and meaningful comparison.

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[1][2][3] It functions as a prodrug, converted in the body to its active form, enalaprilat, which potently inhibits ACE.[1][2][4] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1][5] The peptide this compound is a novel sequence whose biological activity is yet to be determined. Based on its structural characteristics, it is hypothesized to possess ACE inhibitory properties, positioning it as a potential alternative or adjunct to existing antihypertensive therapies.

Mechanism of Action: A Tale of Two Inhibitors

Enalapril's mechanism is well-understood. Upon oral administration, it is absorbed and hydrolyzed in the liver to enalaprilat.[1][4] Enalaprilat then competitively binds to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][4][6] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[4][5]

The mechanism of this compound is currently unknown. It is crucial to determine if it also acts as an ACE inhibitor and, if so, to characterize its binding kinetics and inhibitory profile.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase ACE_Inhibitor ACE Inhibitor (Enalaprilat / this compound) ACE_Inhibitor->ACE Inhibition ACE_Inhibition_Workflow Start Start Prepare Prepare Reagents: ACE, HHL, Buffers, This compound, Enalaprilat Start->Prepare Incubate Pre-incubate ACE with Inhibitor (this compound/Enalaprilat) Prepare->Incubate Add_Substrate Add HHL Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with HCl Incubate_Reaction->Stop_Reaction Extract Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End End Calculate->End InVivo_Study_Design Animal_Model Animal Model Selection (SHR and WKY Rats) Grouping Randomized Grouping Animal_Model->Grouping SHR_Control SHR Control (Vehicle) Grouping->SHR_Control WKY_Control WKY Control (Vehicle) Grouping->WKY_Control Enalapril_Group SHR + Enalapril (Positive Control) Grouping->Enalapril_Group PHPFHFFVYK_Groups SHR + this compound (Low, Medium, High Dose) Grouping->PHPFHFFVYK_Groups Treatment Daily Administration SHR_Control->Treatment WKY_Control->Treatment Enalapril_Group->Treatment PHPFHFFVYK_Groups->Treatment Measurement Blood Pressure and Heart Rate Monitoring Treatment->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

References

independent verification of PHPFHFFVYK research findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Verification of Research Findings on the Peptide PHPFHFFVYK Remains Inconclusive Due to Lack of Publicly Available Data

An extensive search for research findings, clinical trials, and experimental protocols related to the peptide sequence this compound has yielded no specific, publicly available scientific literature or data. As a result, an independent verification and comparison with alternative therapies, as requested, cannot be conducted at this time.

The absence of information on this compound in scientific databases and public registries prevents a thorough analysis of its mechanism of action, efficacy, and safety profile. Consequently, the creation of comparative data tables, detailed experimental methodologies, and signaling pathway diagrams is not feasible.

Researchers, scientists, and drug development professionals interested in this specific peptide are encouraged to consult proprietary research databases or contact the original researchers or institution associated with its discovery, if known. Further investigation would be contingent on the availability of primary research data.

A Head-to-Head Comparison of the Renin Inhibitory Peptide PHPFHFFVYK and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the peptide renin inhibitor PHPFHFFVYK, placed in context with similar inhibitory peptides. This guide synthesizes available data to offer a comparative perspective on their biochemical activity and structural nuances.

The peptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys (this compound) is a known inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. This guide provides a comparative analysis of this compound with other peptide-based renin inhibitors, focusing on their inhibitory concentrations and structural features.

Quantitative Comparison of Renin Inhibitory Peptides

The inhibitory potential of peptides against renin is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half. The table below summarizes the IC50 values for this compound and a selection of other peptide-based renin inhibitors.

Peptide SequenceDescriptionIC50 (µM)Reference
This compound Renin Inhibitory Peptide 7 Burton, J., et al. (1980) PNAS, 77(9), 5476-5479
Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OHA related renin inhibitory peptide.20Burton, J., et al. (1980) PNAS, 77(9), 5476-5479
Pro-His-Pro-Phe-His-Phe-Phe-NH2A truncated analog of the renin substrate.10Burton, J., et al. (1980) PNAS, 77(9), 5476-5479
RALPRapeseed protein-derived peptide0.968He, R., et al. (2014) PLoS ONE, 9(3), e91051.[1]
LYRapeseed protein-derived peptide1.868He, R., et al. (2014) PLoS ONE, 9(3), e91051.[1]
TFRapeseed protein-derived peptide3.061He, R., et al. (2014) PLoS ONE, 9(3), e91051.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental context for evaluating these peptides, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System and a typical in vitro renin inhibition assay workflow.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone Inhibitor This compound & Similar Peptides Inhibitor->Renin Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Start Start PrepareReagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Peptides Start->PrepareReagents Incubate Pre-incubate Renin with Inhibitor Peptide PrepareReagents->Incubate AddSubstrate Add Fluorogenic Substrate to Initiate Reaction Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence over Time AddSubstrate->MeasureFluorescence Calculate Calculate % Inhibition and IC50 Value MeasureFluorescence->Calculate End End Calculate->End

Workflow for an in vitro renin inhibition assay.

Experimental Protocols

A common method for determining the inhibitory activity of peptides like this compound is a fluorometric renin inhibitor screening assay.

Objective: To determine the IC50 value of a test peptide against renin.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test peptides (e.g., this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in assay buffer.

    • Prepare a series of dilutions of the test peptides in assay buffer.

    • Prepare a working solution of the fluorogenic renin substrate in assay buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer and the solvent used for the inhibitor.

    • Control wells (100% activity): Add assay buffer, renin, and the solvent used for the inhibitor.

    • Inhibitor wells: Add assay buffer, renin, and the desired concentration of the test peptide.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic renin substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for an EDANS/Dabcyl FRET pair) kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

    • Determine the percentage of inhibition for each concentration of the test peptide relative to the control (100% activity) after subtracting the background fluorescence.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent peptide-based inhibitor of renin. When compared to other naturally derived and synthetic peptide inhibitors, its activity falls within a moderate range. The structure-activity relationship of renin inhibitory peptides is complex, with factors such as amino acid sequence, hydrophobicity, and the presence of specific residues at key positions influencing their inhibitory potency. The provided experimental protocol offers a standardized method for the in vitro comparison of these and other novel renin inhibitory peptides, which is a critical step in the discovery and development of new antihypertensive agents.

References

Confirming the Binding Site of Peptide Inhibitors on Renin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally identifying the binding site of a novel inhibitor on its target is a cornerstone of rational drug design. This guide provides a comparative overview of experimental approaches to confirm the binding site of peptide inhibitors, such as the hypothetical peptide PHPFHFFVYK, on renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).

Comparative Analysis of Renin Inhibitors

The primary target for renin inhibitors is the active site of the enzyme, which prevents the binding and cleavage of its substrate, angiotensinogen.[1] Different classes of inhibitors, from peptides to non-peptide small molecules, have been developed. Below is a comparison of representative renin inhibitors, highlighting their binding affinities and the methods used to elucidate their interaction with renin.

InhibitorTypeBinding Affinity (IC50/Ki)Method of Binding Site Confirmation
Aliskiren (B1664508) Non-peptide0.6 nM (IC50)[2]X-ray Crystallography[3]
H-142 Peptide analoguePotent inhibitor (specific value not available in results)[4]X-ray Crystallography (with a related aspartic proteinase)[4]
L-363,564 Peptide analoguePotent inhibitor (specific value not available in results)[4]X-ray Crystallography (with a related aspartic proteinase)[4]
Pepstatin PeptideGeneral aspartic protease inhibitor[1]N/A

Note: While specific binding data for the peptide this compound is not publicly available, the methodologies outlined below provide a robust framework for characterizing its interaction with renin.

Experimental Workflow for Binding Site Confirmation

A multi-faceted approach is essential to definitively confirm the binding site of a novel peptide inhibitor on renin. The following workflow outlines the key experimental stages.

G cluster_0 Initial Screening & Affinity cluster_1 Direct Binding & Site Mapping cluster_2 Functional Validation Enzymatic Assay (FRET) Enzymatic Assay (FRET) Binding Affinity Determination Binding Affinity Determination Enzymatic Assay (FRET)->Binding Affinity Determination Calculate IC50/Ki X-ray Crystallography X-ray Crystallography Binding Affinity Determination->X-ray Crystallography High-affinity candidates NMR Spectroscopy NMR Spectroscopy Binding Affinity Determination->NMR Spectroscopy For solution-state interaction Site-Directed Mutagenesis Site-Directed Mutagenesis X-ray Crystallography->Site-Directed Mutagenesis Identify key residues NMR Spectroscopy->Site-Directed Mutagenesis Identify interacting residues Mutant Enzyme Kinetics Mutant Enzyme Kinetics Site-Directed Mutagenesis->Mutant Enzyme Kinetics Assess binding & activity Confirmation Confirmation Mutant Enzyme Kinetics->Confirmation

Caption: Experimental workflow for confirming the binding site of a peptide inhibitor on renin.

Detailed Experimental Protocols

Enzymatic Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This initial step is crucial for quantifying the inhibitory potency of the peptide. Commercially available kits provide a convenient method for screening renin inhibitors.[5][6][7]

Principle: The assay utilizes a synthetic peptide substrate for renin that is labeled with a fluorophore and a quencher.[5] When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[5][8] The rate of this increase is proportional to renin activity. The presence of an inhibitor will decrease the rate of substrate cleavage.

Protocol Outline (based on commercially available kits): [6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Dilute the renin enzyme and the FRET substrate in the provided assay buffer.

  • Assay Setup (96-well plate format):

    • Control Wells: Include wells for 100% enzyme activity (renin, substrate, buffer, and solvent) and background fluorescence (substrate and buffer only).

    • Inhibitor Wells: Add varying concentrations of the peptide inhibitor to the wells containing renin, substrate, and buffer.

  • Reaction and Measurement:

    • Initiate the reaction by adding the renin enzyme.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

X-ray Crystallography of the Renin-Inhibitor Complex

This technique provides high-resolution, direct structural evidence of the inhibitor's binding mode and interactions with specific amino acid residues in the active site.[3][9][10]

Protocol Outline:

  • Protein Expression and Purification: Express and purify recombinant human renin.

  • Complex Formation: Incubate the purified renin with a molar excess of the peptide inhibitor to ensure saturation of the active site.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the renin-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the complex using molecular replacement, using a known renin structure as a search model. Refine the atomic coordinates to fit the experimental electron density map, paying close attention to the inhibitor's position and conformation within the active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to map the binding site of a peptide inhibitor on renin in solution, providing information that is complementary to the static picture from X-ray crystallography.[11][12]

Principle: Chemical shift perturbation (CSP) mapping is a common NMR method for identifying binding interfaces. Upon binding of a ligand (the peptide inhibitor), the chemical environment of amino acid residues in and around the binding site of the protein (renin) changes, leading to shifts in the corresponding peaks in the NMR spectrum.

Protocol Outline:

  • Protein Isotope Labeling: Express and purify ¹⁵N-labeled renin.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled renin alone. This spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide group.

    • Titrate increasing concentrations of the unlabeled peptide inhibitor into the renin sample and acquire a series of ¹H-¹⁵N HSQC spectra.

  • Data Analysis:

    • Overlay the spectra and identify the renin peaks that shift or broaden upon addition of the inhibitor.

    • Map these perturbed peaks onto the three-dimensional structure of renin. The residues exhibiting significant chemical shift perturbations are likely to be part of or in close proximity to the inhibitor's binding site.

Site-Directed Mutagenesis

This technique is used to validate the functional importance of specific amino acid residues identified by X-ray crystallography or NMR as being involved in inhibitor binding.[13][14]

Principle: By mutating key residues in the active site of renin and then measuring the binding affinity of the inhibitor to the mutant enzyme, one can assess the contribution of each residue to the binding interaction. A significant decrease in binding affinity for a particular mutant indicates that the mutated residue plays a critical role in inhibitor binding.

Protocol Outline:

  • Mutant Design: Based on structural data, identify key residues in the renin active site that appear to interact with the inhibitor. Design primers to introduce specific mutations (e.g., alanine (B10760859) scanning mutagenesis).

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired mutations into the renin expression plasmid.[14]

  • Expression and Purification: Express and purify the mutant renin proteins.

  • Kinetic and Binding Analysis:

    • Perform enzymatic assays (e.g., FRET assay) to determine the IC50 of the peptide inhibitor for each mutant enzyme.

    • Compare the IC50 values of the inhibitor for the wild-type and mutant enzymes. A significant increase in the IC50 for a mutant indicates that the mutated residue is important for inhibitor binding.

By employing this comprehensive suite of experimental techniques, researchers can confidently confirm the binding site of a novel peptide inhibitor like this compound on renin, providing a solid foundation for further drug development and optimization.

References

Literature Review of PHPFHFFVYK Validation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

Quantitative analysis of enzyme inhibitors typically involves determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This data allows for a direct comparison of the potency of different inhibitors. The table below is structured to present such a comparison.

CompoundTargetAssay TypeIC50 / KiSource
PHPFHFFVYK Human ReninIn Vitro Enzyme AssayData not publicly available(Burton et al., 1980)
AliskirenHuman ReninIn Vitro Enzyme Assay~2 nM (IC50)(Wood et al., 2003)
ZankirenHuman ReninIn Vitro Enzyme Assay~1 nM (Ki)(Rahuel et al., 2000)

Note: Aliskiren and Zankiren are included as examples of well-characterized renin inhibitors to provide context for the type of data typically presented.

While a specific IC50 value for this compound is not cited in readily accessible literature, the foundational study by Burton et al. (1980) qualitatively describes it as a "specific...inhibitor of human renin in vitro." Furthermore, the study provides in vivo evidence of its activity. In sodium-depleted monkeys, an infusion of the peptide at a dose of 2 mg/kg of body weight led to a significant reduction in mean arterial pressure, comparable to the effect of the angiotensin-converting enzyme (ACE) inhibitor teprotide. This demonstrates the peptide's ability to effectively inhibit the RAAS in a living system.

Experimental Protocols

The validation of a renin inhibitor like this compound involves a series of standardized biochemical and cellular assays. The following is a detailed methodology for a typical in vitro renin inhibition assay.

In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the enzymatic activity of renin by measuring the cleavage of a fluorogenic substrate. The presence of an inhibitor reduces the rate of cleavage, which is detected as a decrease in fluorescence.

1. Materials and Reagents:

  • Human recombinant renin
  • Fluorogenic renin substrate (e.g., a FRET-based peptide)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
  • Test compound (this compound) and reference inhibitors
  • 96-well black microplates
  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation:
  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.
  • Dilute the human recombinant renin to the desired working concentration in pre-warmed assay buffer.
  • Prepare a serial dilution of the test inhibitor (this compound) and reference compounds in the assay buffer.
  • Assay Plate Setup:
  • Add a small volume (e.g., 10 µL) of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
  • Add the fluorogenic substrate to all wells.
  • To initiate the enzymatic reaction, add the diluted human renin to all wells except for the negative control wells.
  • Incubation and Measurement:
  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
  • Data Analysis:
  • Subtract the background fluorescence (from wells without renin) from all other readings.
  • Calculate the percentage of renin inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS cascade and the point of inhibition by renin inhibitors like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound

The Renin-Angiotensin-Aldosterone System and this compound's point of action.

Experimental Workflow for Renin Inhibitor Screening

The following diagram outlines the typical workflow for screening and validating potential renin inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity & Mechanism of Action cluster_2 In Vivo Validation A Compound Library (e.g., this compound) B Primary Screen: Renin Inhibition Assay A->B C Hit Confirmation & IC50 Determination B->C D Selectivity Assays (vs. other proteases) C->D E Kinetic Studies (e.g., Ki determination) D->E F Animal Model of Hypertension E->F G Compound Administration F->G H Blood Pressure Measurement G->H I Pharmacokinetic Analysis H->I

Workflow for the validation of a novel renin inhibitor.

Safety Operating Guide

Proper Disposal of Uncharacterized Chemical Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chemical identifier "PHPFHFFVYK" does not correspond to a known substance. In a research and development environment, novel or uncharacterized chemicals are frequently synthesized. The absence of established safety and disposal protocols for such substances necessitates a rigorous and systematic approach to waste management. This guide provides a comprehensive framework for the safe and compliant disposal of new chemical entities, using "this compound" as a placeholder for any such uncharacterized compound.

Treating any unknown substance with the highest degree of caution is paramount to ensuring laboratory safety.[1] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), provide a framework for hazardous waste management from generation to disposal, often referred to as "cradle to grave".[2][3][4] Adherence to these regulations, along with institutional protocols, is mandatory.

Step 1: Initial Hazard Assessment and Characterization

Before any disposal procedures can be determined, a thorough hazard assessment must be conducted. This involves gathering all available data on the substance. For a novel compound, this will primarily rely on in-lab analysis and comparison to analogous structures.

Experimental Protocols for Waste Characterization:

  • Physical State Determination: Document whether the substance is a solid, liquid, or gas at standard temperature and pressure.

  • Solubility Testing: Determine the solubility in water and common organic solvents. This information is crucial for selecting appropriate waste containers and disposal pathways.

  • pH Measurement (for aqueous solutions): Use pH paper or a calibrated pH meter to determine the corrosivity (B1173158) of aqueous waste streams. Solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[5][6]

  • Reactivity Testing: Carefully assess the substance's reactivity with air, water, and other common laboratory chemicals.[7] Note any gas evolution, temperature changes, or signs of decomposition. This should be performed on a small scale in a controlled environment like a fume hood.

  • Ignitability Test (for liquids): Determine the flashpoint of liquid waste. A flashpoint below 140°F (60°C) classifies the waste as ignitable.[6][8]

Step 2: Data Compilation and Safety Data Sheet (SDS) Proxy

Compile all known information into a summary document that can act as a proxy for a formal SDS. Your institution's Environmental Health and Safety (EHS) department will require this information to properly classify and manage the waste.

Parameter "this compound" (Example Data) Significance for Disposal
Physical State Crystalline SolidDetermines appropriate container type and potential for dust inhalation.
Color WhiteCan indicate purity or degradation.
Odor OdorlessLack of odor does not imply lack of hazard.
pH (1% aq. solution) 6.8Indicates non-corrosive nature in aqueous solution.[5]
Water Solubility 15 g/LModerate solubility; may be suitable for aqueous waste streams if non-hazardous.
Organic Solvent Solubility Soluble in Methanol, DMSOIndicates it should be segregated with organic solvent waste.
Known Hazards Suspected mutagen (based on structural alerts)Critical for handling procedures and final disposal route (e.g., incineration).
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Dictates segregation from incompatible chemicals to prevent dangerous reactions.[9][10]
Step 3: Waste Segregation, Containerization, and Labeling

Proper segregation is a cornerstone of safe laboratory practice.[11] Never mix unknown chemicals with other waste streams.[9]

  • Select an Appropriate Container: The container must be compatible with the waste. For "this compound," a glass or polyethylene (B3416737) container would be suitable for the solid, while a dedicated, compatible container should be used for solutions.[10][12]

  • Label the Container: All waste containers must be clearly labeled.[13] Affix a hazardous waste label as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name ("this compound" and any solvents). Do not use abbreviations or formulas.[12][14]

    • The approximate percentages of each component.

    • The date accumulation started.

    • The primary hazard(s) (e.g., Ignitable, Corrosive, Reactive, Toxic).[6]

  • Store in a Satellite Accumulation Area (SAA): The labeled container must be kept in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[6][11] Keep the container closed at all times except when adding waste.[10]

Step 4: Arranging for Disposal

Once the waste container is ready for disposal (typically when 90% full), contact your institution's EHS department.[10] Provide them with all the characterization data you have compiled. EHS will then coordinate with a licensed hazardous waste vendor for final disposal, which may involve incineration or other specialized treatment methods.[15]

Disposal Workflow for Uncharacterized Compounds

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical substance like "this compound".

G cluster_0 Phase 1: Characterization & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Final Disposal A Novel Compound 'this compound' Generated B Perform Hazard Assessment: - Physical/Chemical Properties - Reactivity - pH & Solubility A->B C Compile Data into SDS Proxy B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label - List all constituents - Identify hazards - Date container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Contact Environmental Health & Safety (EHS) G->H Yes I Provide EHS with all Characterization Data H->I J EHS Coordinates Pickup by Licensed Vendor I->J

Caption: Workflow for the safe disposal of novel or uncharacterized chemical compounds.

References

Personal protective equipment for handling PHPFHFFVYK

Author: BenchChem Technical Support Team. Date: December 2025

An unyielding search for the chemical compound represented by the InChIKey "PHPFHFFVYK" has concluded without a definitive identification. Numerous attempts to resolve the identifier through comprehensive searches of prominent chemical databases, including PubChem, the NIST WebBook, and the CAS Registry, have failed to yield a corresponding chemical name or structure.

This critical impasse prevents the fulfillment of the user's request for detailed safety and handling information. The core requirements—personal protective equipment (PPE) protocols, operational and disposal plans, quantitative data tables, and procedural diagrams—are all contingent upon the specific hazards and properties of the substance . Without a known chemical identity, providing such guidance would be speculative and potentially hazardous.

The inability to resolve the InChIKey suggests several possibilities: the identifier may be erroneous, it could pertain to a novel or proprietary substance not yet cataloged in public-facing databases, or it may be a non-standard identifier.

Due to the fundamental absence of information regarding the chemical's nature, this report cannot provide the requested safety and logistical information. Accurate and reliable safety protocols are paramount in the handling of any chemical substance, and such guidance can only be formulated with a confirmed chemical identity and access to its associated safety data sheet (SDS) or equivalent toxicological and physical property data.

Therefore, no further information regarding personal protective equipment, experimental protocols, or disposal plans can be provided at this time. It is strongly recommended to verify the accuracy of the InChIKey and to seek direct information from the source that provided this identifier.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.